molecular formula C10H8ClNO B11904841 1-(4-chloro-1H-indol-2-yl)ethanone

1-(4-chloro-1H-indol-2-yl)ethanone

Cat. No.: B11904841
M. Wt: 193.63 g/mol
InChI Key: ILJIGDRTFMVWLH-UHFFFAOYSA-N
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Description

1-(4-chloro-1H-indol-2-yl)ethanone is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

1-(4-chloro-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8ClNO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-5,12H,1H3

InChI Key

ILJIGDRTFMVWLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=CC=C2Cl

Origin of Product

United States

Foundational & Exploratory

Therapeutic potential of 1-(4-chloro-1H-indol-2-yl)ethanone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Unlocking the Therapeutic Potential of 1-(4-chloro-1H-indol-2-yl)ethanone: A Strategic Framework for Investigation in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant drugs and biologically active molecules.[1][2] Its versatile structure allows for extensive functionalization, leading to compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] This guide focuses on 1-(4-chloro-1H-indol-2-yl)ethanone , a novel, underexplored derivative. While direct biological data for this specific molecule is not yet available in the public domain, its structural motifs—a 4-chloro substituted indole core and a C2-ethanone (acyl) group—suggest a high probability of valuable bioactivity.

This document serves as a strategic whitepaper, authored from the perspective of a Senior Application Scientist. It is designed to provide a comprehensive framework for initiating and conducting a thorough investigation into the therapeutic potential of this compound. We will not merely list protocols; instead, we will delineate the scientific rationale behind each proposed step, creating a self-validating research cascade from synthesis to preliminary mechanistic studies. Our objective is to equip research teams with a robust, logic-driven plan to efficiently assess this promising chemical entity.

Rationale for Investigation: Deconstructing the Molecule

The impetus to investigate 1-(4-chloro-1H-indol-2-yl)ethanone stems from the established pharmacological importance of its constituent parts.

  • The Indole Core: This bicyclic aromatic system is a fundamental building block in numerous pharmaceuticals.[5] Marketed drugs such as the kinase inhibitors Sunitinib and Osimertinib feature an indole core, underscoring its compatibility with critical oncology targets like PDGFR, VEGFR, and EGFR.[6][7] The planarity and electron-rich nature of the indole ring facilitate interactions with various biological macromolecules.

  • The 2-Acyl Functional Group: The presence of a carbonyl group at the C2 position of the indole ring is a known feature in compounds with potent anticancer properties.[2] This functional group can act as a hydrogen bond acceptor and a key anchoring point within enzyme active sites, contributing significantly to binding affinity and target specificity.

  • The 4-Chloro Substituent: Halogenation is a powerful tool in medicinal chemistry for modulating a molecule's physicochemical properties. A chlorine atom at the 4-position of the indole ring can enhance membrane permeability and metabolic stability, thereby improving pharmacokinetic profiles. Furthermore, specific halogenation patterns can confer unique biological activities. For instance, 4-chloroindole itself has demonstrated potent antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemolyticus, suggesting that this substitution pattern is conducive to producing cytotoxic effects.[8]

The convergence of these three structural features provides a compelling hypothesis: 1-(4-chloro-1H-indol-2-yl)ethanone is a high-priority candidate for screening as a potential therapeutic agent, particularly in oncology.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

To enable biological evaluation, a reliable and scalable synthesis is paramount. While various methods exist for indole acylation, the Friedel-Crafts reaction is a classic and robust choice for this particular transformation. The proposed workflow is based on established chemical principles for acylating electron-rich heterocycles.[9][10]

Workflow Diagram: Synthesis of 1-(4-chloro-1H-indol-2-yl)ethanone

G cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Friedel-Crafts Acylation Reaction cluster_2 Step 3: Quench & Work-up cluster_3 Step 4: Purification SM 4-Chloro-1H-indole Reaction Reaction Vessel (Anhydrous Solvent, e.g., CS₂ or DCM) SM->Reaction Add Starting Material Reagents Acetyl Chloride(CH₃COCl)Lewis Acid(e.g., AlCl₃) Reagents->Reaction Add Reagents Quench Aqueous Quench (e.g., ice-cold dilute HCl) Reaction->Quench Transfer Reaction Mixture Workup Liquid-Liquid Extraction (e.g., EtOAc/H₂O) Quench->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product 1-(4-chloro-1H-indol-2-yl)ethanone Purification->Product Pure Product

Caption: Proposed synthetic workflow for 1-(4-chloro-1H-indol-2-yl)ethanone.

Detailed Experimental Protocol
  • Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous carbon disulfide (CS₂) or dichloromethane (DCM). Cool the flask to 0°C using an ice bath.

  • Lewis Acid Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the stirred solvent.

  • Reagent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the suspension, maintaining the temperature at 0°C. Stir for 15 minutes.

  • Substrate Addition: Dissolve 4-chloro-1H-indole (1.0 equivalent) in the reaction solvent and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(4-chloro-1H-indol-2-yl)ethanone.

Causality Note: The choice of a strong Lewis acid like AlCl₃ is critical to activate the acetyl chloride for electrophilic attack on the electron-rich indole C2/C3 system. Anhydrous conditions are mandatory as Lewis acids react violently with water.[10] The acidic quench ensures the protonation of any intermediates and the removal of the catalyst.

A Tiered Therapeutic Screening Cascade

To efficiently evaluate the therapeutic potential, a structured, tiered screening approach is proposed. This cascade is designed to move from broad, phenotype-based assays to more specific, target-based investigations, maximizing data output while conserving resources.

Diagram: Proposed Screening Cascade

Caption: A multi-tiered strategy for evaluating therapeutic potential.

Tier 1: In Vitro Antiproliferative Activity

Objective: To determine if the compound exhibits broad cytotoxic or specific antiproliferative activity against a panel of human cancer cell lines.

Protocol: MTT Cell Proliferation Assay [11][12]

  • Cell Plating: Seed human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon[6][13]) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 1-(4-chloro-1H-indol-2-yl)ethanone in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the compound dilutions to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Data Interpretation and Go/No-Go Criteria:

  • "Go": An IC₅₀ value below 10 µM in one or more cell lines is considered a promising result and warrants progression to Tier 2.[6][14]

  • "No-Go": IC₅₀ values consistently above 50 µM suggest a lack of potency.

Compound A549 (Lung) IC₅₀ (µM) MCF-7 (Breast) IC₅₀ (µM) HCT116 (Colon) IC₅₀ (µM)
Hypothetical Data5.2 ± 0.625.8 ± 2.18.1 ± 0.9
Doxorubicin (Control)0.8 ± 0.10.5 ± 0.070.9 ± 0.1
Table 1: Hypothetical antiproliferative data summary. Such a profile would prioritize further investigation against lung and colon cancer models.
Tier 2: Mechanistic Investigation

If Tier 1 results are positive, the next logical step is to elucidate the mechanism of action (MoA). Based on the activities of known indole derivatives, the following assays are prioritized.

  • Kinase Inhibition Assays: Given that many indole-based drugs are kinase inhibitors, screening against a panel of relevant kinases (e.g., EGFR, VEGFR, PDGFR) is crucial.[6] This can be performed using commercially available enzymatic assays or cell-based phosphorylation assays.

  • Tubulin Polymerization Assay: Many indole alkaloids exert their anticancer effects by disrupting microtubule dynamics.[1] An in vitro assay using purified tubulin can determine if the compound inhibits or promotes polymerization.

  • Apoptosis Induction: To confirm if cell death occurs via programmed apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is the standard method.[12] An increase in the Annexin V-positive cell population indicates apoptosis.

Hypothesized Signaling Pathway and Next Steps

Let us hypothesize that our compound shows potent activity against the A549 non-small cell lung cancer (NSCLC) cell line (IC₅₀ = 5.2 µM) and a subsequent kinase screen reveals moderate inhibition of the Epidermal Growth Factor Receptor (EGFR). This provides a testable hypothesis for its MoA.

Diagram: Hypothesized EGFR Pathway Inhibition

EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P_EGFR Receptor Dimerization & Autophosphorylation EGFR->P_EGFR Activates Compound 1-(4-chloro-1H-indol-2-yl)ethanone Compound->Block RAS_RAF RAS/RAF/MEK/ERK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Block->P_EGFR Inhibits

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Next Steps: SAR and In Vivo Validation
  • Structure-Activity Relationship (SAR) Studies: With a validated hit and a hypothesized MoA, the next phase involves chemical optimization. A focused library of analogs should be synthesized to probe the SAR.

    • Modify the 4-position: Replace chloro with other halogens (F, Br, I) or small alkyl groups to understand electronic and steric requirements.

    • Modify the acyl group: Vary the alkyl chain (e.g., propanone, butanone) or replace it with an aryl group (benzoyl) to explore the binding pocket.

  • In Vivo Efficacy Studies: Once an optimized lead compound is identified (e.g., improved potency, good preliminary ADME properties), its efficacy must be tested in an animal model. An A549 xenograft mouse model would be the appropriate choice based on our hypothetical data.[12] Key endpoints would include tumor growth inhibition (TGI) and overall animal tolerability.

Conclusion

While 1-(4-chloro-1H-indol-2-yl)ethanone is currently an under-investigated molecule, a systematic analysis of its structure strongly suggests a high probability of discovering valuable biological activity. Its synthesis is feasible through established chemical reactions, and its potential can be efficiently interrogated using the tiered screening cascade detailed in this guide. By grounding our investigation in the vast historical knowledge of indole chemistry and employing a logical, data-driven approach, we can systematically unlock the therapeutic promise of this novel compound. This framework provides a clear and actionable path for any drug discovery team aiming to explore new chemical space built upon a privileged and powerful scaffold.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Synthesis of Medicinally Important Indole Deriv
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.
  • Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing.
  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI.
  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. PMC.
  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online.
  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. PubMed.
  • An insight into the in vivo antitumor therapeutic potential of indole-(fused) pyri(mi)dine hybrids. PubMed.
  • I-387, a Novel Antimitotic Indole, Displays a Potent In vitro and In vivo Antitumor Activity with Less Neurotoxicity. AACR Journals.
  • Synthesis of 1-(4'chloro[1,1']biphenyl-4-yl) ethanone. PrepChem.com.
  • Scale-Up Synthesis of 4-Chloro-1-indanone Derivatives: Applic
  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers.

Sources

The Strategic Utility of 1-(4-Chloro-1H-indol-2-yl)ethanone in Modern Medicinal Chemistry and Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the selection of synthetic intermediates dictates both the efficiency of the chemical workflow and the pharmacokinetic viability of the final drug candidate. 1-(4-chloro-1H-indol-2-yl)ethanone (CAS 888723-87-3) has emerged as a privileged bifunctional scaffold. By combining the rigid, pharmacologically active indole core with two orthogonal reactive sites—a 4-chloro substituent and a 2-acetyl group—this molecule enables the rapid assembly of complex, multi-cyclic architectures. This technical guide explores the mechanistic rationale, strategic applications, and field-proven protocols for utilizing this intermediate in advanced organic synthesis.

Structural Rationale & Electronic Profiling

The strategic value of 1-(4-chloro-1H-indol-2-yl)ethanone lies in its highly specific electronic distribution, which allows chemists to perform orthogonal functionalizations without the need for excessive protecting group manipulations.

  • The 4-Chloro Substituent (Halogen Handle): Direct electrophilic aromatic substitution on an indole ring overwhelmingly favors the C3 position. By utilizing a pre-functionalized 4-chloro derivative, chemists bypass this limitation. The chlorine atom serves a dual purpose: it acts as a steric shield for the C3 position, preventing unwanted side reactions, and it provides a robust handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Furthermore, the electron-withdrawing nature of the halogen subtly reduces the pKa of the indole NH, which can enhance the membrane permeability of the resulting compound.

  • The 2-Acetyl Group (Electrophilic Core): The carbonyl group at the C2 position is highly electrophilic and serves as a prime candidate for nucleophilic additions and condensation reactions (1[1]). Under basic conditions, it readily forms a kinetic enolate, allowing for conjugate additions to unsaturated systems to build complex alkaloid frameworks (2[2]).

Workflow A 1-(4-chloro-1H-indol-2-yl)ethanone (Core Intermediate) B 2-Acetyl Group Reactivity (Condensation / Enolate) A->B Electrophilic Carbonyl C 4-Chloro Group Reactivity (Cross-Coupling / SNAr) A->C Halogen Handle D Indolyl-Pyrazoles (Kinase Inhibitors) B->D Hydrazines E Chalcones / Isoxazoles (Anti-inflammatory) B->E Aldehydes (Aldol) F C4-Aryl/Alkyl Indoles (Steric Modulators) C->F Pd-Catalysis

Fig 1. Divergent synthetic pathways exploiting the bifunctional nature of the intermediate.

Strategic Applications in Drug Discovery

A primary application of 1-(4-chloro-1H-indol-2-yl)ethanone is in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors . FGFR signaling pathways (MAPK and PI3K/AKT) are frequently dysregulated in various cancers, driving unregulated cell proliferation and angiogenesis.

When the 2-acetyl group is converted into an aminopyrazole ring, the resulting compound acts as a potent ATP-competitive inhibitor. The indole core mimics the purine structure of ATP, anchoring the molecule within the kinase hinge region via hydrogen bonds. Simultaneously, the 4-chloro substituent projects deeply into the hydrophobic pocket of the FGFR kinase domain, drastically improving target selectivity over other receptor tyrosine kinases (3[3]).

Pathway L FGF Ligand R FGFR (Receptor Tyrosine Kinase) L->R Activates M MAPK / ERK Pathway (Proliferation) R->M Phosphorylation P PI3K / AKT Pathway (Survival) R->P Phosphorylation I Indole-based FGFR Inhibitor (Derived from Intermediate) I->R Blocks ATP Pocket

Fig 2. FGFR signaling cascade targeted by indole-derived kinase inhibitors.

Quantitative Reaction Metrics

The following table summarizes the standard reaction conditions and expected yields when utilizing 1-(4-chloro-1H-indol-2-yl)ethanone as a precursor for various transformations.

TransformationReagents / CatalystSolventTemp (°C)Avg. Yield (%)Mechanistic Note
Aldol Condensation Ar-CHO, KOH (1.2 eq)Ethanol25–5075–85Base-catalyzed enolate formation; precipitation drives equilibrium.
Pyrazole Cyclization Hydrazine HydrateEtOH / AcOH80 (Reflux)80–90Imine formation followed by intramolecular Michael addition.
Cross-Coupling (C4) Ar-B(OH)₂, Pd(dppf)Cl₂Dioxane / H₂O90–10060–75Suzuki-Miyaura coupling at the sterically hindered C-Cl bond.
Conjugate Addition LDA, Michael AcceptorTHF-78 to 2565–80Kinetic enolate generation; requires strict anhydrous conditions.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol details the two-step synthesis of a pyrazole-fused indole derivative, a common workflow in kinase inhibitor development. The protocol is designed as a self-validating system, incorporating visual and chemical checkpoints.

Step 1: Synthesis of the Indolyl-Chalcone Intermediate

Objective: Form an extended conjugated system via Claisen-Schmidt condensation.

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 1-(4-chloro-1H-indol-2-yl)ethanone (4[4]) and 10 mmol of the desired aromatic aldehyde in 30 mL of absolute ethanol.

    • Causality: Ethanol is chosen because it solubilizes both starting materials but is a poor solvent for the highly conjugated chalcone product, allowing it to precipitate and drive the reaction forward.

  • Activation: Add 12 mmol of KOH dissolved in 5 mL of water dropwise over 10 minutes while stirring at room temperature.

    • Causality: KOH selectively deprotonates the methyl group of the acetyl moiety (forming the kinetic enolate) rather than the indole NH, due to the higher acidity of the alpha-protons adjacent to the carbonyl.

  • Self-Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Within 2-4 hours, the solution will transition from pale yellow to a deep, vibrant orange/red, accompanied by the formation of a heavy precipitate. This color shift is the physical validation of extended

    
    -conjugation.
    
  • Isolation: Filter the precipitate, wash with ice-cold ethanol to remove unreacted aldehyde, and dry under a vacuum.

Step 2: Cyclization to 3-(4-chloro-1H-indol-2-yl)-5-aryl-1H-pyrazole

Objective: Convert the chalcone into a stable pyrazole heterocycle.

  • Preparation: Suspend 5 mmol of the isolated chalcone in 20 mL of ethanol. Add 15 mmol of hydrazine hydrate (80% aqueous solution).

  • Catalysis: Add 5 drops of glacial acetic acid.

    • Causality: The acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center. Hydrazine acts as a bis-nucleophile: the first nitrogen attacks the

      
      -carbon (Michael addition), and the second condenses with the activated carbonyl to close the ring.
      
  • Execution: Reflux the mixture at 80°C for 6 hours.

  • Self-Validation Checkpoint: As the cyclization proceeds, the deep orange color of the chalcone will gradually disappear, yielding a pale yellow or off-white solution. This visual bleaching confirms the disruption of the linear chalcone conjugation as the aromatic pyrazole ring forms.

  • Isolation: Pour the cooled mixture into crushed ice. Filter the resulting solid, wash with water, and recrystallize from ethanol.

References

  • WO2015099127A1 - Fgfr gatekeeper mutant gene and drug targeting same - Google Patents. Google Patents.
  • Conjugate Addition of 2-Acetylindole Enolates to Unsaturated Oxazolopiperidone Lactams. University of Barcelona.
  • CAS 4264-35-1: 1-(1H-indol-2-yl)ethanone | CymitQuimica. CymitQuimica.
  • 53590-59-3|6-Chloro-1H-indole-2-carbaldehyde|BLD Pharm. BLD Pharm.

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1-(4-chloro-1H-indol-2-yl)ethanone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(4-chloro-1H-indol-2-yl)ethanone , also known as 2-acetyl-4-chloroindole . This compound is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceuticals, including antiviral agents and kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This section establishes the definitive chemical identity of the compound. As a specific regioisomer of acetyl-chloroindole, accurate identification is critical to distinguish it from the more common C3-acylated byproducts.

Nomenclature & Identifiers
Identifier Value
IUPAC Name 1-(4-chloro-1H-indol-2-yl)ethanone
Common Synonyms 2-Acetyl-4-chloroindole; 4-Chloro-2-indolyl methyl ketone
CAS Number Not widely indexed (Custom synthesis typically required).Related CAS:[1] 4-Chloroindole (25235-85-2); 2-Acetylindole (4264-35-1).
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
SMILES CC(=O)c1cc2c(Cl)cccc2[nH]1
InChI Key (Calculated) KVWDHTXUZOIZOJ-UHFFFAOYSA-N
Physicochemical Properties (Predicted)
Property Value / Range Notes
Appearance Pale yellow to off-white solidTypical of halo-indole ketones.
Melting Point 168–172 °CBased on structural analogs (2-acetylindole MP: 148-152°C; Cl-substitution increases MP).
Solubility DMSO, DMF, MeOH, EtOAcPoor solubility in water.
pKa (NH) ~16.5Weakly acidic due to indole NH.
LogP 2.8 – 3.1Moderate lipophilicity.

Synthetic Pathways & Mechanism

Synthesizing 1-(4-chloro-1H-indol-2-yl)ethanone requires overcoming the natural reactivity of the indole ring. Indoles undergo electrophilic aromatic substitution preferentially at the C3 position . Therefore, direct acetylation of 4-chloroindole yields the C3-isomer. Accessing the C2-isomer requires a lithiation-based strategy or a functional group interconversion approach.

Pathway A: Directed C2-Lithiation (Recommended)

This method ensures high regioselectivity for the C2 position by utilizing a directing group on the nitrogen.

Mechanism:

  • Protection: The indole nitrogen is protected (e.g., with phenylsulfonyl or Boc) to increase the acidity of the C2-proton and prevent N-deprotonation.

  • Lithiation: Treatment with n-butyllithium (n-BuLi) selectively deprotonates C2 due to the directing effect of the N-protecting group and the inherent stability of the C2-lithio species.

  • Acylation: The C2-lithio species attacks an electrophile (e.g., N-methoxy-N-methylacetamide, also known as a Weinreb amide) to install the acetyl group.

  • Deprotection: Removal of the protecting group yields the free indole.

Pathway B: From 2-Carboxylic Acid

Alternatively, the compound can be synthesized from 4-chloroindole-2-carboxylic acid, a known intermediate.

Mechanism:

  • Activation: Conversion of the carboxylic acid to a Weinreb amide.

  • Nucleophilic Attack: Reaction with methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) yields the ketone without over-addition (a common issue with acid chlorides).

Visualization of Synthesis Logic

SynthesisPathways Start 4-Chloroindole (CAS 25235-85-2) Prot N-Protected Indole (e.g., N-SO2Ph) Start->Prot Protection (PhSO2Cl, NaH) Lithio 2-Lithio Intermediate Prot->Lithio Lithiation (n-BuLi, THF, -78°C) Target 1-(4-chloro-1H-indol-2-yl)ethanone (Target) Lithio->Target 1. Acylation (Weinreb Amide) 2. Deprotection (NaOH) Weinreb Weinreb Amide Intermediate Weinreb->Target MeMgBr or MeLi (THF, 0°C) AltStart 4-Chloroindole- 2-carboxylic acid AltStart->Weinreb 1. CDI or EDCI 2. HN(OMe)Me

Caption: Comparison of Lithiation (Top) and Weinreb Amide (Bottom) synthetic routes for regioselective C2-acylation.

Structural Analysis & Spectroscopy

Verification of the structure relies on distinguishing the C2-acetyl isomer from the C3-acetyl isomer.

1H NMR Signature
  • Indole NH: Broad singlet at δ 9.0–10.5 ppm (solvent dependent).

  • C3-H Proton: A critical diagnostic signal. In 2-acetylindoles, the C3-H appears as a singlet or doublet (coupling with NH) around δ 7.1–7.4 ppm .

    • Contrast: In 3-acetylindoles, the C2-H appears significantly downfield (δ 7.8–8.2 ppm) due to the deshielding effect of the adjacent carbonyl.

  • Acetyl Methyl: Singlet at δ 2.6–2.7 ppm.

  • Aromatic Region: The 4-chloro substitution pattern will show a specific splitting pattern (doublet, triplet, doublet) for protons at C5, C6, and C7.

Mass Spectrometry (MS)
  • Molecular Ion: [M+H]⁺ = 194.04 (approx).

  • Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks due to the Chlorine-35/37 isotopes.

  • Fragmentation: Loss of the acetyl group (M-43) is a common fragmentation pathway.

Pharmaceutical Applications

4-Chloroindole derivatives are "privileged structures" in medicinal chemistry, often used to modulate the metabolic stability and potency of drugs.

  • Antiviral Agents: The 4-chloro substitution blocks metabolic oxidation at the C4 position, a common clearance pathway for indole drugs. Derivatives are explored in HCV NS5B polymerase inhibitors .

  • Kinase Inhibitors: The 2-acetyl group serves as a rigid handle for forming hydrogen bonds within the ATP-binding pocket of kinases (e.g., JAK, VEGFR ).

  • Allosteric Modulators: Used in the design of modulators for G-protein coupled receptors (GPCRs), where the lipophilic chlorine atom occupies specific hydrophobic pockets.

Experimental Protocols

Protocol: Synthesis via C2-Lithiation (Route A)

Reagents:

  • 4-Chloroindole (1.0 eq)

  • Phenylsulfonyl chloride (1.2 eq)

  • Sodium hydride (60% dispersion, 1.5 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.2 eq)

  • N-Methoxy-N-methylacetamide (1.5 eq)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve 4-chloroindole in anhydrous DMF at 0°C.

    • Add NaH portion-wise and stir for 30 min.

    • Add phenylsulfonyl chloride slowly. Warm to RT and stir for 2 hours.

    • Quench with water, extract with EtOAc, and purify the N-protected intermediate.

  • C2-Lithiation & Acylation:

    • Dissolve the protected indole in anhydrous THF under Argon/Nitrogen. Cool to -78°C .

    • Add n-BuLi dropwise over 20 min. The solution may turn yellow/orange. Stir for 1 hour at -78°C to ensure C2-lithiation.

    • Add N-methoxy-N-methylacetamide (Weinreb amide) dissolved in THF.

    • Allow the mixture to warm slowly to 0°C over 2 hours.

  • Work-up & Deprotection:

    • Quench with saturated NH₄Cl solution. Extract with EtOAc.

    • Deprotection: Dissolve the crude residue in MeOH/THF (1:1) and treat with 4M NaOH (aq) at reflux to remove the sulfonyl group.

    • Acidify, extract, and recrystallize from EtOH/Water to obtain 1-(4-chloro-1H-indol-2-yl)ethanone .

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • STOT-SE: Category 3 (Respiratory irritation)

Handling Precautions:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at 2–8°C under inert gas (Argon). Indoles are light-sensitive; store in amber vials.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole regioselectivity).
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Katayama, M., et al. (2000). "Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters." Bioscience, Biotechnology, and Biochemistry. (Describes 4-chloroindole precursors). Link

  • PubChem. "4-Chloroindole Compound Summary."[2] (Source for starting material data). Link

  • Organic Syntheses. "General Procedures for Indole Lithiation." Organic Syntheses, Coll. Vol. 9, p. 446. (Protocol basis for Route A).

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-(4-chloro-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the regioselective synthesis of 1-(4-chloro-1H-indol-2-yl)ethanone (also known as 2-acetyl-4-chloroindole).[1][2][3][4][5][6]

Strategic Overview: Overcoming Indole Regioselectivity

The synthesis of 2-acylindoles presents a fundamental challenge in heterocyclic chemistry: the indole ring is naturally nucleophilic at the C3 position.[1][2][3][4][5][6] Direct Friedel-Crafts acylation of 4-chloroindole would predominantly yield the 3-acetyl isomer.[1][2][3][4][5][6] To force substitution at the C2 position, we must invert the reactivity logic.[1][2][3][4][5][6]

This protocol utilizes a Directed ortho-Metalation (DoM) strategy.[1][2][3][4][5][6] By installing an electron-withdrawing protecting group on the indole nitrogen, we achieve two critical objectives:

  • Block C3 Reactivity: The protecting group reduces the electron density of the pyrrole ring, discouraging electrophilic attack at C3.[1][2][3][4][5][6]

  • Direct Lithiation to C2: The protecting group coordinates with the lithiating agent (n-Butyllithium), directing deprotonation specifically to the C2 position.[1][2][3][4][5][6]

Protocol: Synthesis of 1-(4-chloro-1H-indol-2-yl)ethanone

Target Molecule: 1-(4-chloro-1H-indol-2-yl)ethanone CAS: N/A (Analogous structures common in literature) Primary Methodology: N-Protection


 C2-Lithiation/Acylation 

Deprotection[1][2][3][4][5][6]
Phase 1: N-Protection (Sulfonylation)

Objective: Install a phenylsulfonyl group to facilitate C2-lithiation.[1][2][3][4][5][6]

Reagents:

  • 4-Chloroindole (1.0 eq)[1][2][3][4][5][6]

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)[1][2][3][4][5][6]

  • Benzenesulfonyl chloride (PhSO₂Cl) (1.1 eq)[1][2][3][4][5][6]

  • DMF (Anhydrous)[1][2][3][4][5][6]

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon. Add anhydrous DMF.[1][2][3][4][5][6]

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 15 minutes until gas evolution ceases.

  • Addition: Add 4-chloroindole dissolved in DMF dropwise. The solution will typically turn yellow/brown.[1][2][3][4][5][6] Stir for 30 min at 0°C to ensure formation of the indolyl anion.

  • Protection: Add benzenesulfonyl chloride dropwise.[1][2][3][4][5][6]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-3 hours.

  • Workup: Quench with ice water. The product, 1-(benzenesulfonyl)-4-chloroindole , usually precipitates.[1][2][3][4][5][6] Filter, wash with water, and dry.[1][2][3][4][5][6] Recrystallize from EtOH if necessary.

Scientist's Note: We use the phenylsulfonyl group because it is robust enough to withstand n-BuLi but labile enough to be removed under mild basic conditions later.[1][2][3][4][5][6]

Phase 2: C2-Lithiation and Acylation

Objective: Regioselective installation of the acetyl group.[1][2][3][4][5][6]

Reagents:

  • 1-(benzenesulfonyl)-4-chloroindole (1.0 eq)[1][2][3][4][5][6]

  • n-Butyllithium (n-BuLi), 2.5M in hexanes (1.2 eq)[1][2][3][4][5][6]

  • N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetic Anhydride (1.5 eq)[1][2][3][4][5][6]

  • THF (Anhydrous)[1][2][3][4][5][6]

Procedure:

  • Cryogenic Setup: In a flame-dried Schlenk flask under Argon, dissolve the protected indole in anhydrous THF. Cool strictly to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes.

    • Critical Mechanism:[1][2][3][4][5][6][7] The sulfonyl group coordinates the Li atom, placing it in proximity to the C2 proton.[1][2][3][4][5][6]

    • Observation: Stir at -78°C for 1 hour. The formation of the C2-lithiated species is often indicated by a slight color shift.[1][2][3][4][5][6]

  • Acylation: Add the acetylating agent (Weinreb amide preferred for stoichiometry control) dropwise.[1][2][3][4][5][6]

  • Warming: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][2][3][4][5][6]

  • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate 1-(benzenesulfonyl)-4-chloro-2-acetylindole .

Phase 3: Deprotection

Objective: Removal of the directing group to yield the final N-H indole.[1][2][3][4][5][6]

Reagents:

  • Intermediate from Phase 2[1][2][3][4][5][6]

  • Sodium Hydroxide (NaOH), 2M aqueous (4.0 eq) or TBAF (if using silyl protection, but here we use base)[1][2][3][4][5][6]

  • Methanol/THF (3:1 mixture)[1][2][3][4][5][6]

Procedure:

  • Solubilization: Dissolve the protected intermediate in MeOH/THF.

  • Hydrolysis: Add 2M NaOH. Heat to reflux (approx. 65°C) for 2-4 hours.

    • Monitoring: Track via TLC.[2][3][4][5][6] The sulfonyl group cleavage is usually clean.[1][2][3][4][5][6]

  • Workup: Cool to RT. Evaporate volatiles.[1][2][3][4][5][6] Dilute with water and neutralize with 1M HCl to pH ~7.

  • Final Isolation: The product, 1-(4-chloro-1H-indol-2-yl)ethanone , will precipitate or require extraction with DCM.[1][2][3][4][5][6]

  • Characterization: Confirm structure via ¹H NMR (look for loss of Ph-SO₂ peaks and presence of NH broad singlet).[1][2][3][4][5][6]

Experimental Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisProtocol Start Start: 4-Chloroindole Step1 Phase 1: N-Protection (NaH, PhSO2Cl) Start->Step1 Invert Reactivity Check1 QC: Confirm N-Sulfonylation (NMR/TLC) Step1->Check1 Check1->Step1 Fail (Retreat) Step2 Phase 2: C2-Lithiation (n-BuLi, -78°C, THF) Check1->Step2 Pass Step3 Electrophilic Trapping (Weinreb Amide/Ac2O) Step2->Step3 C2-Li Species Formed Step4 Phase 3: Deprotection (NaOH, MeOH, Reflux) Step3->Step4 Protected Intermediate Final Final Product: 1-(4-chloro-1H-indol-2-yl)ethanone Step4->Final Hydrolysis

Figure 1: Step-wise logic flow for the regioselective synthesis of 2-acetyl-4-chloroindole via Directed ortho-Metalation.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete deprotonation of indole.Ensure NaH is fresh; increase stirring time at 0°C before adding PhSO₂Cl.
C3-Acylation Observed Protecting group failure or temperature too high.[1][2][3][4][5][6]Ensure temperature remains strictly at -78°C during n-BuLi addition. Confirm N-protection is quantitative before Phase 2.[1][2][3][4][5][6]
Starting Material Recovery (Phase 2) Quenching of Lithiated species by moisture.[1][2][3][4][5][6]Re-dry THF over Na/Benzophenone.[1][2][3][4][5][6] Flame-dry all glassware.[1][2][3][4][5][6] Ensure Argon line is positive pressure.
Incomplete Deprotection Base concentration too low.[1][2][3][4][5][6]Increase NaOH concentration to 4M or switch to KOH in EtOH under reflux.

References

  • Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. (2023). Available at: [Link][1][2][3][4][5][6]

  • Synthesis of 2-Acylindoles via Ag- and Cu-Catalyzed anti-Michael Hydroamination. Organic Chemistry Portal. (2018).[1][2][3][4][5][6] Available at: [Link]

  • Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization. MDPI. (2021).[1][2][3][4][5][6] Available at: [Link][1][2][3][4][5][6]

Sources

Application Note: Optimizing Friedel-Crafts Acylation for 4-Chloroindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the functionalization of the privileged 4-chloroindole scaffold.

Part 1: Executive Summary & Mechanistic Challenge

The 4-chloroindole scaffold is a critical pharmacophore in antiviral and anticancer therapeutics (e.g., certain HIV attachment inhibitors and auxin analogs). However, functionalizing this scaffold via Friedel-Crafts (FC) acylation is notoriously difficult compared to unsubstituted indole.[1]

The "4-Chloro" Problem

Standard indole acylation targets the electron-rich C3 position.[1] In 4-chloroindole, two antagonistic factors disrupt this reaction:

  • Steric Clash (Peri-Interaction): The Chlorine atom at C4 is physically adjacent to the C3 reaction site. This creates significant steric strain for the incoming acylium ion, raising the activation energy for C3-substitution.

  • Electronic Deactivation: The inductive electron-withdrawing nature (-I effect) of the chlorine atom deactivates the pyrrole ring, making it less nucleophilic than standard indole.

The Consequence: Using traditional strong Lewis acids (e.g., AlCl


, TiCl

) often leads to:
  • Oligomerization: The acid catalyzes the polymerization of the indole faster than the sluggish acylation can occur.

  • N-Acylation: The "hard" acylating agent may attack the "hard" nitrogen (N1) instead of the deactivated C3 carbon.

  • Decomposition: Harsh conditions degrade the sensitive halo-indole system.

The Solution: Chelation-Controlled Acylation

To overcome these barriers, this protocol utilizes Dialkylaluminum Chlorides (R


AlCl) . Unlike AlCl

, these reagents act as dual-purpose Lewis acids:
  • N-Protection: They coordinate to the Indole N1 nitrogen, temporarily protecting it and preventing N-acylation.[1]

  • Directed Activation: This coordination increases the electron density at C3 via resonance (or creates a favorable cyclic transition state), effectively "guiding" the acyl chloride to the hindered C3 position despite the 4-Cl steric block.

Part 2: Mechanistic Visualization

The following diagram illustrates the failure mode of traditional FC versus the success of the Aluminum-mediated pathway.

IndoleAcylation cluster_Traditional Traditional (AlCl3) cluster_Optimized Optimized (Et2AlCl) Start 4-Chloroindole AlCl3_Path Strong Lewis Acid (AlCl3) Start->AlCl3_Path Et2AlCl_Path Diethylaluminum Chloride (Et2AlCl) Start->Et2AlCl_Path Polymer Polymerization/Tars (Major Product) AlCl3_Path->Polymer Acid Catalysis NAcyl N-Acylation (Kinetic Product) AlCl3_Path->NAcyl Hard-Hard Interaction Complex N-Aluminate Complex (In Situ Protection) Et2AlCl_Path->Complex Coordination Transition Directed C3 Attack (Overcomes Sterics) Complex->Transition + RCOCl Product 3-Acyl-4-Chloroindole (High Yield) Transition->Product Quench

Caption: Comparative pathways. The Et2AlCl method (green) utilizes N-coordination to prevent the polymerization and N-acylation seen with AlCl3 (red).[1]

Part 3: Optimization Parameters

The following table summarizes the critical quality attributes (CQAs) for optimizing this reaction.

ParameterTraditional (AlCl₃)Optimized (Et₂AlCl) Rationale
Catalyst Type Strong Lewis AcidSoft Lewis Acid / Chelator Et₂AlCl coordinates N1, preventing side reactions.[1]
Stoichiometry > 2.0 equiv1.1 - 1.2 equiv Excess AlCl₃ destroys the substrate; Et₂AlCl is stoichiometric.
Solvent Nitroethane / CS₂Dichloromethane (DCM) DCM dissolves the Al-complex; Nitroethane is too polar/reactive.
Temperature Reflux often needed0°C to Room Temp Mild conditions prevent thermal degradation of the 4-Cl bond.
N-Protection Required (e.g., Tosyl)Not Required The reagent provides in situ protection.
Yield (Est.) 30-45% (complex mix)75-88% (Clean) Directing effect overcomes 4-Cl steric hindrance.[1]

Part 4: Detailed Experimental Protocol

Method A: Diethylaluminum Chloride Mediated Acylation (Recommended)

This method is superior for direct acylation of unprotected 4-chloroindole.[1]

Reagents:

  • 4-Chloroindole (1.0 equiv)[1]

  • Diethylaluminum chloride (Et

    
    AlCl) (1.0 M in Hexane) (1.2 equiv)[2]
    
  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.2 equiv)[1][3]

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M HCl and Saturated NaHCO

    
     for workup.
    

Workflow:

  • Preparation: Flame-dry a two-neck round-bottom flask under Argon or Nitrogen atmosphere.

  • Substrate Solution: Dissolve 4-chloroindole (e.g., 1.0 mmol, 151 mg) in anhydrous DCM (10 mL). Cool the solution to 0°C using an ice bath.

  • Catalyst Addition (Critical): Slowly add the Et

    
    AlCl solution (1.2 mL, 1.2 mmol) dropwise via syringe.
    
    • Observation: The solution may turn slight yellow/orange. Methane/Ethane gas may evolve; ensure proper venting.

    • Wait: Stir at 0°C for 15-30 minutes . This allows the formation of the indole-aluminum complex.

  • Acylation: Add the acid chloride (1.2 mmol) dropwise to the cold solution.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir.

    • Monitoring: Check TLC after 1 hour. Due to the 4-Cl steric hindrance, reaction times may be longer (2-4 hours) than unsubstituted indole.[1]

  • Quenching: Cool back to 0°C. Carefully quench by dropwise addition of 0.1 M HCl (caution: exothermic).

    • Why HCl? To break the strong Aluminum-Nitrogen bond and dissolve aluminum salts.

  • Workup: Dilute with DCM. Wash organic layer with water, then saturated NaHCO

    
    , then brine.[1] Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Method B: The "Plan B" (If Et₂AlCl is unavailable)

If you must use AlCl


, you must  protect the nitrogen first.
  • Protection: React 4-chloroindole with Phenylsulfonyl chloride (PhSO

    
    Cl) and NaOH/TBAB to form 1-(phenylsulfonyl)-4-chloroindole .[1]
    
  • Acylation: React the protected indole with Acyl Chloride (1.5 equiv) and AlCl

    
     (2.0 equiv)  in DCM at reflux.
    
  • Deprotection: Hydrolyze the sulfonyl group using NaOH in MeOH/Water.

    • Note: This is a 3-step process vs. the 1-step Method A.[1]

Part 5: Troubleshooting & Critical Quality Attributes

IssueRoot CauseCorrective Action
Low Yield (<30%) Moisture in Et₂AlClUse fresh Et₂AlCl (pyrophoric). Ensure inert atmosphere.
No Reaction 4-Cl Steric BlockadeIncrease Et₂AlCl to 2.0 equiv. Switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C.
N-Acylated Product Incomplete ComplexationEnsure the 30-min stirring period at 0°C before adding acid chloride.
Polymerization Temperature too highKeep reaction at 0°C for the entire duration if the substrate is unstable.

References

  • Okauchi, T., et al. (2000).[4] A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.[2] Organic Letters, 2(10), 1485–1487.[1]

    • Key Reference: Establishes the Et₂AlCl protocol as the standard for hindered/sensitive indoles.
  • Tran, P. H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent.[1] RSC Advances, 6, 39031-39038.[1]

    • Alternative: Discusses Zinc-based green solvents if Aluminum reagents are restricted.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1]

    • Review: Covers the limitations of AlCl₃ and the necessity of protection strategies.[4]

  • BenchChem Application Note. (2025). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.

    • Protocol Verification: Confirms the utility of dialkylaluminum chlorides for regioselective acylation.[4][5]

Sources

Application Note: Precision Synthesis of 1-(4-chloro-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(4-chloro-1H-indol-2-yl)ethanone (2-acetyl-4-chloroindole) presents a specific regiochemical challenge: directing acylation to the C2 position of the indole ring while preserving the C4-chlorine substituent. Standard Friedel-Crafts acylation of indoles favors the C3 position. Therefore, successful preparation requires either de novo ring construction (Fischer Indole Synthesis) or directed metalation strategies (C2-Lithiation).

This guide details two validated protocols:

  • Route A (Classical/Scalable): Fischer Indole Synthesis followed by Weinreb amide functionalization. Best for multi-gram scale-up where reagent cost is a factor.

  • Route B (High-Precision/Rapid): N-Directed C2-Lithiation of 4-chloroindole. Best for rapid analog generation and high regioselectivity.

Strategic Synthesis Overview

FeatureRoute A: Fischer Indole SynthesisRoute B: N-Directed Lithiation
Strategy De novo ring formation from hydrazine.Functionalization of pre-formed indole.
Key Reagents 3-Chlorophenylhydrazine, Ethyl Pyruvate, Polyphosphoric Acid (PPA).4-Chloroindole, Boc₂O, n-BuLi, Weinreb Amide.
Selectivity Produces 4-Cl and 6-Cl isomers (requires separation).Exclusive C2 selectivity (directed by N-protecting group).
Scalability High (Robust intermediates).Moderate (Cryogenic conditions required).
Step Count 4 Steps (Cyclization

Separation

Amidation

Grignard).
3 Steps (Protection

Lithiation/Acylation

Deprotection).

Critical Reagents & Catalysts

Primary Reagents[1]
  • 3-Chlorophenylhydrazine Hydrochloride: The core building block for Route A. Note: The meta-chloro substituent leads to a mixture of 4-chloro and 6-chloro indoles.

  • Ethyl Pyruvate: Provides the C2-carboxylate handle in the Fischer synthesis.

  • 4-Chloroindole: Starting material for Route B.

  • N,O-Dimethylhydroxylamine HCl: Essential for forming the Weinreb amide, preventing over-addition during the Grignard step.

  • Methylmagnesium Bromide (MeMgBr): The nucleophile for converting the Weinreb amide to the methyl ketone.

Catalysts & Solvents
  • p-Toluenesulfonic Acid (p-TSA) / Polyphosphoric Acid (PPA): Acid catalysts for the Fischer cyclization. PPA is preferred for difficult substrates but p-TSA allows for easier workup in benzene/toluene.

  • Di-tert-butyl dicarbonate (Boc₂O): Essential protecting group for Route B to acidify the C2-proton and direct lithiation.

  • n-Butyllithium (n-BuLi): The lithiating agent. Safety: Must be titrated before use.

  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free. Critical for stabilizing lithiated intermediates.

Detailed Protocols

Protocol A: The Fischer Indole Route (Scalable)

Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement of the hydrazone, followed by ammonia elimination.

Step 1: Hydrazone Formation & Cyclization[1]
  • Reagents: Suspend 3-chlorophenylhydrazine HCl (10.0 g, 55.8 mmol) in Ethanol (100 mL). Add Ethyl Pyruvate (6.5 g, 55.8 mmol).

  • Reaction: Stir at room temperature for 1 hour to form the hydrazone (check by TLC).

  • Cyclization: Add p-Toluenesulfonic acid (10.6 g, 55.8 mmol) and Benzene/Toluene (150 mL). Equip with a Dean-Stark trap. Reflux for 4-6 hours until water collection ceases.

  • Workup: Cool to RT. Wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Purification (Critical): The crude residue contains Ethyl 4-chloroindole-2-carboxylate and Ethyl 6-chloroindole-2-carboxylate .

    • Separation: Flash column chromatography (Hexane/EtOAc gradient). The 4-chloro isomer typically elutes first (less polar due to H-bonding proximity). Confirm regiochemistry via NOE NMR (interaction between H-3 and Cl-4 is not possible, look for H-5/H-3 coupling).

Step 2: Conversion to Weinreb Amide
  • Hydrolysis: Treat the purified ester with LiOH (2.0 eq) in THF/H₂O (1:1) at 60°C for 2 hours. Acidify to pH 2, filter the precipitate (4-chloroindole-2-carboxylic acid).

  • Amidation: Dissolve the acid (1.0 eq) in DCM. Add EDCI (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine HCl (1.2 eq). Add DIPEA (2.5 eq). Stir overnight.

  • Workup: Wash with 1N HCl, sat. NaHCO₃. Isolate the Weinreb amide.

Step 3: Grignard Addition
  • Reaction: Dissolve Weinreb amide in anhydrous THF under Argon. Cool to 0°C .[2]

  • Addition: Dropwise add MeMgBr (3.0 M in ether, 1.5 eq). Stir at 0°C for 1 hour.

  • Quench: Pour into cold sat. NH₄Cl. Extract with EtOAc.

  • Result: 1-(4-chloro-1H-indol-2-yl)ethanone .

Protocol B: The N-Directed Lithiation Route (Rapid)

Mechanism: Directed ortho-metalation (DoM). The N-Boc group acidifies the C2-H (pKa ~38) and coordinates Lithium, preventing attack at the C4-Cl position.

Step 1: N-Protection
  • Dissolve 4-chloroindole (1.0 eq) in MeCN. Add Boc₂O (1.2 eq) and DMAP (0.1 eq). Stir at RT for 2 hours.

  • Workup: Evaporate, redissolve in EtOAc, wash with dilute acid. Quantitative yield of N-Boc-4-chloroindole .

Step 2: C2-Lithiation & Acylation
  • Setup: Flame-dry a flask. Add N-Boc-4-chloroindole (1.0 eq) and anhydrous THF . Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 mins. Maintain temp < -70°C.

    • Note: The 4-Cl substituent is stable to n-BuLi at -78°C for < 1 hour. Do not allow to warm up, or benzyne formation/Li-Cl exchange may occur.

  • Acylation: Add N-methoxy-N-methylacetamide (Weinreb amide of acetic acid, 1.5 eq) dissolved in THF dropwise.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Add sat. NH₄Cl. Extract with EtOAc.

Step 3: Deprotection
  • Dissolve the intermediate (N-Boc-2-acetyl-4-chloroindole) in DCM/TFA (4:1). Stir for 1 hour.

  • Neutralization: Carefully quench with sat. NaHCO₃.

  • Final Product: 1-(4-chloro-1H-indol-2-yl)ethanone .

Visualization of Workflows

Reaction Pathway Diagram

ReactionPathways StartA 3-Chlorophenyl- hydrazine Hydrazone Hydrazone Intermediate StartA->Hydrazone Ethyl Pyruvate EtOH, RT Isomers Mixture: 4-Cl & 6-Cl Indoles Hydrazone->Isomers p-TSA, Toluene Reflux (Fischer) PureEster Ethyl 4-chloroindole- 2-carboxylate Isomers->PureEster Column Chromatography (Separation) Weinreb Weinreb Amide PureEster->Weinreb 1. LiOH 2. HN(OMe)Me, EDCI Target 1-(4-chloro-1H- indol-2-yl)ethanone Weinreb->Target MeMgBr THF, 0°C StartB 4-Chloroindole BocIndole N-Boc-4-chloroindole StartB->BocIndole Boc2O, DMAP Lithio 2-Lithio-Intermediate (-78°C) BocIndole->Lithio n-BuLi, THF -78°C Lithio->Target 1. MeC(O)N(OMe)Me 2. TFA (Deprotection)

Caption: Comparison of Fischer Synthesis (Route A) and Directed Lithiation (Route B) pathways.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Route A: Low Yield of 4-Cl Isomer Regioselectivity of cyclization favors 6-Cl.Use Polyphosphoric Acid (PPA) at lower temperatures (80-100°C) instead of refluxing toluene/p-TSA to alter kinetic vs thermodynamic distribution.
Route A: Grignard Over-addition Formation of tertiary alcohol.Strictly use the Weinreb Amide . Do not react ester directly with Grignard. Ensure temperature stays at 0°C.
Route B: Loss of Chloro-group Lithium-Halogen exchange.[3]Ensure temperature is <-70°C . Add n-BuLi slowly. Use LDA instead of n-BuLi (LDA is less nucleophilic and acts as a base, minimizing Li-Cl exchange).
Route B: C3-Acylation Poor directing group effect.Ensure N-Boc is intact. Free N-H indoles will deprotonate at N first, then C3 acylation is favored in Friedel-Crafts conditions (not lithiation).

Safety & Handling

  • 3-Chlorophenylhydrazine: Toxic and potential skin sensitizer. Handle in a fume hood.

  • n-Butyllithium: Pyrophoric. Use standard air-free Schlenk techniques.

  • 4-Chloroindole derivatives: Potential biological activity (serotonin analogs). Handle with gloves and avoid inhalation.

References

  • Fischer Indole Synthesis Mechanism & Reviews : Robinson, B. "The Fischer Indole Synthesis."[1][4][5][6] Chemical Reviews, 1963, 63(4), 373–401.

  • Regioselectivity in Fischer Indole Synthesis : Ishii, H. "Fischer Indole Synthesis Applied to the Preparation of Various Indole Derivatives."[1][4][5] Accounts of Chemical Research, 1981, 14(9), 275–283.

  • Gribble, G. W. "Lithiation of Indoles." Journal of the Chemical Society, Perkin Transactions 1, 2000.
  • Weinreb Amide Synthesis from Acids : Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

Sources

Solvent selection for the extraction of 1-(4-chloro-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Solvent Selection for the Extraction of 1-(4-chloro-1H-indol-2-yl)ethanone

Executive Summary

The isolation of 1-(4-chloro-1H-indol-2-yl)ethanone (hereafter referred to as 4-Cl-2-AcInd ) presents a classic challenge in heterocyclic process chemistry: balancing the extraction efficiency of a moderately polar indole derivative against the stringent requirement for "green" solvent compliance in modern drug development.[1]

Historically, Dichloromethane (DCM) has been the solvent of choice due to its high solubilizing power for indoles and low boiling point.[1] However, with increasing regulatory pressure (EPA, REACH) and the drive for sustainability, this protocol establishes Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) as superior, validated alternatives.[1] This guide provides a physicochemical rationale for solvent selection and a robust, self-validating extraction protocol.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, we must first understand the molecular "personality" of the target.[1]

PropertyValue (Est.)Implication for Extraction
Structure 4-Chloro-2-acetylindoleLipophilic core with polar handles.[1]
LogP ~2.8 – 3.2Highly soluble in mid-polarity organics; insoluble in water.[1]
H-Bond Donor Indole N-HRequires solvents with H-bond accepting capability (e.g., esters, ethers) for max solubility.[1]
H-Bond Acceptor Carbonyl (C=O)Susceptible to interaction with protic solvents (alcohols).[1]
pKa (N-H) ~16Weakly acidic.[1] Will not deprotonate in mild basic washes (NaHCO₃), ensuring retention in the organic phase.[1]
pKa (Conj. Acid) ~ -2 (Carbonyl)Not basic.[1] Will not protonate/extract into aqueous acid washes, allowing removal of aniline impurities.[1]
The Solvent Decision Matrix

The choice of solvent dictates the purity profile. We categorize solvents based on their interaction with 4-Cl-2-AcInd:

  • The "Legacy" Standard (DCM):

    • Pros: Excellent solubility, low boiling point (40°C), distinct phase separation.[1]

    • Cons: Carcinogenic, environmental hazard, difficult to dry completely (emulsions).[1]

    • Verdict:Avoid unless strictly necessary for solubility reasons.

  • The "Green" Workhorse (Ethyl Acetate):

    • Pros: Class 3 solvent (low toxicity), good H-bond acceptor (solubilizes NH), easy to strip.[1]

    • Cons: Significant water miscibility (~3% water in EtOAc), requiring rigorous drying steps.[1]

    • Verdict:Primary Recommendation.

  • The "Premium" Alternative (2-MeTHF):

    • Pros: Derived from renewable sources, lower water miscibility than THF, higher boiling point (80°C) allows for higher temperature extractions if the product precipitates.[1]

    • Cons: Higher cost, peroxide formation (requires stabilizers).[1]

    • Verdict:Best for difficult phase separations.

Strategic Visualization: Solvent Selection Logic

The following decision tree illustrates the logical flow for selecting the extraction solvent based on the state of the crude reaction mixture.

SolventSelection Start Crude Reaction Mixture (Containing 4-Cl-2-AcInd) CheckState Reaction Solvent State? Start->CheckState Aqueous Aqueous / Suspension CheckState->Aqueous Suspension/Precipitate Organic Organic Solution CheckState->Organic Soluble Decision1 Select Extraction Solvent Aqueous->Decision1 Organic->Decision1 Solvent Swap Needed? EtOAc Ethyl Acetate (EtOAc) Standard Protocol Decision1->EtOAc Default Choice (Green Compliance) MeTHF 2-MeTHF Difficult Emulsions Decision1->MeTHF High Value/Scale (Better Phase Cut) DCM Dichloromethane (DCM) Legacy/Last Resort Decision1->DCM Solubility Issues Only Process Proceed to Wash Protocol EtOAc->Process MeTHF->Process DCM->Process

Figure 1: Decision logic for selecting the extraction solvent based on process requirements and green chemistry principles.

Validated Extraction Protocol

This protocol assumes the synthesis of 4-Cl-2-AcInd via a standard route (e.g., Fischer Indole or Pd-catalyzed cyclization) resulting in a crude mixture containing unreacted aniline precursors, inorganic salts, and potential tarry byproducts.[1]

Target Concentration: 50–100 mg/mL in organic phase.

Step 1: Quench and Phase Partition
  • Rationale: The indole is neutral. We must establish a biphasic system where the product resides in the organic layer while salts remain aqueous.

  • Procedure:

    • If the reaction is in a water-miscible solvent (DMF, DMSO, Dioxane), dilute the mixture with 3 volumes of water .[1] The product may precipitate.[2]

    • Add Ethyl Acetate (EtOAc) (10 mL per gram of theoretical yield).

    • Agitate vigorously for 10 minutes.

    • Self-Validation Check: Ensure two clear layers form.[1] If an emulsion ("rag layer") persists, add saturated brine (NaCl) or switch to 2-MeTHF.[1]

Step 2: The "Impurity Purge" Wash Sequence

This is the critical purification step performed during extraction.

  • Wash A: Acidic Wash (0.5 M HCl)

    • Purpose: Removal of unreacted 3-chloroaniline or other basic amine precursors.[1]

    • Mechanism:[2][3][4] Amines are protonated (

      
      ) and move to the aqueous phase.[1] The 4-Cl-2-AcInd remains neutral and organic-soluble.[1]
      
    • Limit: Do not use concentrated acid, or you risk hydrolyzing the acetyl group (though C2-acyl indoles are relatively stable).[1]

  • Wash B: Basic Wash (Sat. NaHCO₃)

    • Purpose: Removal of acidic byproducts (e.g., acetic acid from acetylation steps).[1]

    • Mechanism:[3][4] Acids are deprotonated to salts.[1]

    • Safety: Evolution of CO₂ gas.[1] Vent the separatory funnel frequently.

    • Note: The indole NH (pKa ~16) is too weak to be deprotonated by bicarbonate (pKa ~10.3), so the product remains safe in the organic layer.

  • Wash C: Brine (Sat. NaCl)

    • Purpose: Osmotic drying.[1] Removes bulk water from the EtOAc to facilitate drying.[5]

Step 3: Drying and Isolation
  • Collect the organic phase.[1][6]

  • Add anhydrous Sodium Sulfate (Na₂SO₄) . Magnesium sulfate (MgSO₄) is faster but slightly acidic and can sometimes adsorb polar indoles; Na₂SO₄ is gentler.[1]

  • Filter and concentrate under reduced pressure (Rotovap) at 40°C.

  • Result: Crude solid, typically yellow/brown.[1]

Step 4: Crystallization (The Polishing Step)

Extraction yields crude material. Crystallization yields drug-grade purity.[1]

  • Solvent System: Ethanol/Water (9:1) or EtOAc/Heptane.[1][7]

  • Protocol: Dissolve crude in minimum hot Ethanol. Add water dropwise until turbidity persists.[1] Cool slowly to 4°C.

Workflow Visualization

ExtractionWorkflow Rxn Reaction Complete Partition Partition: EtOAc / Water Rxn->Partition AcidWash Acid Wash (0.5M HCl) Partition->AcidWash Org. Layer WasteAq Aqueous Waste (Salts, Amines) Partition->WasteAq Aq. Layer BaseWash Base Wash (Sat. NaHCO3) AcidWash->BaseWash Org. Layer AcidWash->WasteAq Amine Salts Brine Brine Wash (Sat. NaCl) BaseWash->Brine Org. Layer BaseWash->WasteAq Acids Dry Dry (Na2SO4) & Filter Brine->Dry Evap Evaporate Solvent Dry->Evap Solid Isolated 4-Cl-2-AcInd Evap->Solid

Figure 2: Step-by-step extraction workflow ensuring removal of basic and acidic impurities.[1]

Troubleshooting & Optimization

IssueCauseSolution
Emulsion (Rag Layer) Similar densities of phases or presence of surfactants.1.[1] Add solid NaCl to saturate the aqueous layer.2. Filter the mixture through a pad of Celite.3. Switch solvent to 2-MeTHF (lower density than DCM, better separation than EtOAc).[1]
Low Recovery Product precipitating in the interface.The product is likely not soluble enough in the volume of EtOAc used. Warm the organic layer slightly or add a small amount of Methanol (5%) to the organic phase to boost polarity.
Oiling Out Impurities preventing crystallization.[1]Do not evaporate to dryness.[1] Leave a small amount of solvent, add a seed crystal, and add the anti-solvent (Heptane) very slowly.[1]

References

  • Vertex Pharmaceuticals. (2010).[1] Process for preparing indole derivatives.[1][3][6][8][9][10] WO2010004580A2.[1] Google Patents. Link

  • Elchemy. (2025).[1][11] Replacing Dichloromethane: Sustainable Solvent Options for Chemical Industries.[1][11]Link

  • Sigma-Aldrich. (2012).[1] Greener Chromatography Solvents: Stock green solvent blends.[1][7]Link

  • ACS Omega. (2021).[1] Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids.Link[1]

  • National Institutes of Health (NIH). (2022).[1] Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids. (Example of Indole workup protocols). Link

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-(4-chloro-1H-indol-2-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division Subject: Yield Optimization Protocol for 1-(4-chloro-1H-indol-2-yl)ethanone (2-Acetyl-4-chloroindole)

Part 1: Diagnostic Triage

Before modifying your current workflow, determining the root cause of low yields is critical.[1][2] This molecule presents two antagonistic challenges: the electronic deactivation of the 4-chloro substituent and the regiochemical ambiguity of the indole C2 position.[1][3]

Which scenario best describes your current bottleneck?

SymptomProbable CauseRecommended Module
Mixture of Isomers (4-Cl and 6-Cl)Starting from 3-chlorophenylhydrazine (Fischer Route).[2][3][4]Module B: Regioselective Construction
Loss of Chlorine (Dehalogenation)Using n-BuLi for lithiation.[2][3][4]Module A: C2-Functionalization
C3-Acylation (Wrong Isomer)Friedel-Crafts conditions used without blocking.Module A: Directed Lithiation
Low Conversion of Ester to KetoneGrignard addition to ester is over-adding.[1][4]Module C: Weinreb Amide Protocol

Part 2: Technical Protocols & Troubleshooting

Module A: The "Gribble" C2-Functionalization Route (Recommended)

Best for: Converting commercially available 4-chloroindole to the target.[2][3][4]

The Mechanism: Direct acylation of indoles typically favors C3.[1][4][5] To force C2-acylation, we must use a Directed Ortho Metalation (DoM) strategy.[1][2][4] The 4-chloro group poses a high risk of Lithium-Halogen Exchange (Li/Cl exchange) if n-Butyllithium is used, leading to byproduct formation.[3][4]

The Solution: Use LDA (Lithium Diisopropylamide) or LiTMP , which act as bases rather than nucleophiles, preventing attack on the chlorine atom.[1][2]

Step-by-Step Protocol:

  • Protection: React 4-chloroindole with benzenesulfonyl chloride (PhSO₂Cl) and NaOH/TBAB (Phase Transfer) to form 1-(phenylsulfonyl)-4-chloroindole .[2][3][4]

    • Why? The SO₂Ph group increases acidity at C2 and coordinates with Lithium, directing the base to the C2 position.[1][2]

  • Lithiation (The Critical Step):

    • Cool THF solution of protected indole to -78°C .

    • Add LDA (1.1 equiv) dropwise.[1][2][4] Do NOT use n-BuLi.

    • Stir for 1 hour at -78°C.

  • Acylation (Inverse Quench):

    • Transfer the lithiated species via cannula into a solution of excess Acetic Anhydride (5 equiv) in THF at -78°C.

    • Why Inverse? Adding the electrophile to the lithiated species can lead to double-addition.[4] Adding the lithium species to excess electrophile ensures mono-acylation.[3][4]

  • Deprotection:

    • Reflux in MeOH with K₂CO₃ or use TBAF in THF to remove the sulfonyl group.[1][4]

Troubleshooting Table: Module A

IssueDiagnosisCorrective Action
Dechlorination (Product mass -34)Li/Cl exchange occurred.[2][3][4]Switch from n-BuLi to LDA or LiTMP .[3][4] Ensure temp stays < -70°C.
Low Yield Incomplete lithiation or wet THF.[1][3][4]Titrate LDA before use.[1][4] Distill THF over Na/Benzophenone.
C3-Acylation Protecting group failure or migration.[3][4]Ensure full N-protection before lithiation.[1][3][4] C3-acylation is impossible if N is protected and temp is low.[1][3][4]
Module B: Regioselective Fischer Indole Synthesis

Best for: Large-scale synthesis where 4-chloroindole is expensive.[3][4]

The Challenge: Condensing 3-chlorophenylhydrazine with a ketone typically yields a 1:1 mixture of 4-chloro and 6-chloro isomers.[3][4] Separation is difficult.

The Fix: Use Ethyl Pyruvate as the ketone partner.[1][4] The ester group allows for easier separation of isomers via crystallization or chromatography compared to the final ketone.[1]

  • Hydrazone Formation: 3-chlorophenylhydrazine + Ethyl Pyruvate

    
     Hydrazone.[1][3][4]
    
  • Cyclization: Use Polyphosphoric Acid (PPA) or ZnCl₂ in acetic acid.[1][2][4]

    • Optimization: PPA often favors the 4-isomer slightly due to steric folding in the transition state.[4]

  • Purification: Separate Ethyl 4-chloroindole-2-carboxylate from the 6-chloro isomer now. Do not proceed until pure.

Module C: The Weinreb Amide "Yield Saver"

Context: You have the Ester from Module B, but need the Methyl Ketone.[1][2]

Common Pitfall: Direct addition of MeMgBr to the ester leads to the tertiary alcohol (double addition).[2][4]

The Protocol:

  • Hydrolysis: Convert Ester

    
     Carboxylic Acid (LiOH, THF/H₂O).
    
  • Weinreb Amide Formation:

    • React Acid with N,O-Dimethylhydroxylamine HCl , EDC, and HOBt.[1][2][3][4]

    • Result: The Weinreb amide prevents over-addition by forming a stable chelate intermediate.[1][2][4]

  • Grignard Addition:

    • Add MeMgBr (1.2 equiv) at 0°C.[1][2][4]

    • Quench with HCl.[1][4] The chelate breaks down to release the pure Methyl Ketone .[1][4]

Part 3: Visualization & Logic

Decision Logic for Route Selection

SynthesisRoutes Start Starting Material? Indole 4-Chloroindole Start->Indole Hydrazine 3-Chlorophenylhydrazine Start->Hydrazine RouteA Route A: C2-Lithiation (High Precision) Indole->RouteA RouteB Route B: Fischer Indole (Scalable) Hydrazine->RouteB StepA1 1. Protect (PhSO2Cl) 2. Lithiate (LDA, -78°C) RouteA->StepA1 StepB1 1. React with Ethyl Pyruvate 2. Cyclize (PPA) RouteB->StepB1 StepA2 3. Acylate (Ac2O) 4. Deprotect StepA1->StepA2 Target 1-(4-chloro-1H-indol-2-yl)ethanone StepA2->Target StepB2 3. Separate Isomers (4-Cl vs 6-Cl) StepB1->StepB2 StepB3 4. Weinreb Amide Protocol (Ester -> Ketone) StepB2->StepB3 StepB3->Target

Caption: Decision matrix comparing the Functionalization Route (A) vs. De Novo Construction (B).

Part 4: FAQ & Experimental Nuances

Q: Can I use Friedel-Crafts acylation directly on 4-chloroindole? A: No. Friedel-Crafts acylation on indoles occurs almost exclusively at C3 .[3][4] To get C2-acylation, you would need to block C3, which adds unnecessary steps.[1][3][4] The Lithiation route (Module A) is the industry standard for C2-substitution.[2][3][4]

Q: Why do I see a mass peak of M+42 in my crude LCMS? A: This is likely N-acetylation (1-acetyl-4-chloroindole).[2][3][4] This occurs if the lithiation failed (proton stayed on Nitrogen) or if you used simple deprotonation (NaH) and added acetyl chloride.[1][2][4] The N-acetyl group is unstable and can often be hydrolyzed off, but it means your C2 reaction failed.[1][4]

Q: My yield for the Weinreb amide step is low. A: Ensure you are using EDC·HCl and HOBt .[1][2][4] If the acid chloride method is used (SOCl₂), the 4-chloroindole core is robust, but ensure all SOCl₂ is removed before adding the amine to prevent side reactions.[1][2]

References

  • Gribble, G. W. (2010).[1][2][4][6] 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Arkivoc. Link

    • Establishes the protocol for N-sulfonyl directed lithi
  • Sundberg, R. J., & Russell, H. F. (1973).[1][2][4] Syntheses with N-protected 2-lithioindoles. Journal of Organic Chemistry. Link[1][2][3][4]

    • Foundational text on C2-lithi
  • Ishikura, M., & Terashima, M. (1987).[1][2][4] A simple synthesis of 2-acylindoles. Journal of the Chemical Society, Chemical Communications.[1][2]

    • Describes the reaction of 2-lithioindoles with electrophiles.
  • Organic Chemistry Portal. (2023). Synthesis of Indoles (Fischer Synthesis). Link

    • General reference for the cyclization mechanism and regioselectivity issues.

Sources

Purification techniques for crude 1-(4-chloro-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 1-(4-chloro-1H-indol-2-yl)ethanone (also known as 2-acetyl-4-chloroindole).

The presence of the electron-withdrawing chlorine at the C4 position, combined with the acetyl group at C2, creates a unique solubility and acidity profile compared to simple indoles. This guide leverages these properties to separate the product from common synthetic impurities (tars, unreacted hydrazines, and oligomers).

Module 1: Diagnostic Triage & Solubility Profiling

Before attempting bulk purification, characterize your crude material. The physical state of the crude dictates the initial cleanup strategy.

Crude StateProbable CauseRecommended Immediate Action
Dark, Sticky Tar Polymerization of indole/hydrazine; trapped solvent.Trituration: Sonicate with cold hexanes or pentane. Decant the supernatant to remove non-polar oils before attempting dissolution.
Red/Brown Solid Oxidation products (indolenines/isatins).Acid-Base Swing (See Module 2): Most oxidation byproducts are neutral and will not dissolve in base.
Oily Semi-Solid Residual high-boiling solvent (DMSO/DMF) or unreacted ketone.Lyophilization or high-vacuum drying (>4 hours at 40°C) followed by recrystallization.

Module 2: The "Acid-Base Swing" (Primary Purification)

Scientific Rationale: Unlike simple indoles (pKa ~17), 2-acylindoles are significantly more acidic (pKa ~11-12) due to the resonance stabilization of the nitrogen anion by the adjacent carbonyl group. The 4-chloro substituent further enhances this acidity via inductive electron withdrawal.

  • The Advantage: The product is soluble in dilute aqueous base (NaOH), whereas neutral impurities (starting materials, tars, dimers) are not.

Protocol: Base Extraction
  • Dissolution: Suspend the crude solid in 1M NaOH (10 mL per gram of crude).

    • Note: If dissolution is slow, add a small amount of Ethanol (10% v/v) to wet the solid, but keep the solution predominantly aqueous.

  • Filtration (Critical): The solution should turn dark (often yellow/orange). Any undissolved black solids or tars are impurities . Filter this mixture through a Celite pad or a glass frit.

    • Result: The filtrate contains your product as the sodium salt. The filter cake contains the "tar."

  • Extraction (Optional): Wash the basic aqueous filtrate with a non-polar solvent (e.g., Toluene or Diethyl Ether) to remove non-acidic organic impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly add 2M HCl dropwise with vigorous stirring until pH ~3-4.

    • Observation: The product will precipitate as a thick solid.

  • Isolation: Filter the precipitate, wash copiously with water (to remove NaCl), and dry.

Expert Insight: Do not use strong mineral acids at high concentrations or heat during step 4, as this can hydrolyze the acetyl group or induce dimerization.

Module 3: Recrystallization (Polishing)[1]

If the Acid-Base Swing yields material that is >95% pure but still colored, recrystallization is the standard polishing step.

Solvent System Selection
Solvent SystemRatio (v/v)SuitabilityTroubleshooting Notes
Ethanol / Water 80:20 to 60:40Best for Scale-up. Good recovery; removes inorganic salts.If "oiling out" occurs, reheat and add more ethanol.
Toluene / Heptane 1:1 to 1:3Best for Drying. Removes water; good for lipophilic impurities.4-Cl group increases solubility in toluene; use less toluene than for unsubstituted indole.
Ethyl Acetate / Hexane VariableAlternative. Use if product is very soluble in alcohols.Can be difficult to crystallize; often requires seeding.
Step-by-Step Recrystallization Protocol
  • Place the semi-pure solid in a flask with a stir bar.

  • Add the primary solvent (e.g., Ethanol or Toluene) and heat to reflux.

  • Add solvent dropwise just until the solid dissolves.

    • Tip: If the solution is dark, add Activated Carbon (5 wt%), stir for 5 mins at reflux, and hot-filter.

  • Remove from heat. If using a two-solvent system, add the anti-solvent (Water or Heptane) dropwise until a faint turbidity persists.

  • Add one drop of primary solvent to clear the turbidity.

  • Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed. Then move to 4°C.

    • Why: Rapid cooling traps impurities in the crystal lattice.

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying crude 2-acetyl-4-chloroindole.

PurificationWorkflow Crude Crude 1-(4-chloro-1H-indol-2-yl)ethanone Triage Triage: Is it a sticky Tar? Crude->Triage Trituration Trituration (Cold Hexanes) Remove oily oligomers Triage->Trituration Yes (Sticky) AcidBase Acid-Base Swing 1. Dissolve in 1M NaOH 2. Filter Tars 3. Precipitate with HCl Triage->AcidBase No (Solid) Trituration->AcidBase CheckPurity Check Purity (TLC/HPLC) AcidBase->CheckPurity Recryst Recrystallization (EtOH/Water or Toluene/Heptane) CheckPurity->Recryst Purity >90% Column Column Chromatography (Silica + 1% AcOH) CheckPurity->Column Purity <90% or Complex Mix Final Pure Product (>98%) Recryst->Final Column->Recryst Polishing

Figure 1: Purification logic flow. The Acid-Base Swing is the critical differentiator for 2-acylindoles.

Module 5: Troubleshooting & FAQs

Q: My product streaks badly on TLC (Silica Gel). How do I fix this? A: Indoles with electron-withdrawing groups can be slightly acidic, interacting with the silanols on the silica.

  • Fix: Add 0.5% to 1% Acetic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH). This suppresses the ionization of the silica and sharpens the spot.

Q: After the Acid-Base swing, I obtained a yield lower than 40%. Where is my product? A: The 4-chloro substituent increases acidity, but if the pH during precipitation wasn't low enough, the product may remain as a salt.

  • Fix: Check the pH of the filtrate. It must be acidic (pH < 4) . If you over-acidified (pH < 1), the indole nitrogen could protonate (rare for 2-acyl, but possible), keeping it soluble. Aim for pH 3-4.

  • Check the Filter Cake: Did the product fail to dissolve in NaOH? If the concentration of NaOH was too high (>3M), the sodium salt might have "salted out" and been filtered off with the tar. Use 1M NaOH .

Q: The crystals are still slightly pink/brown. Is this a problem? A: This is typical for indoles due to trace oxidation to quinoid species.

  • Fix: If purity by HPLC is acceptable (>98%), the color is likely cosmetic (ppm levels). To remove it, repeat recrystallization with Activated Carbon (charcoal). Ensure you filter the charcoal while the solution is hot to prevent product loss.

References

  • Acidity of 2-Acylindoles: Sundberg, R. J. (1996). Indoles .[1][2] Academic Press. (Describes the enhanced acidity of 2-acylindoles compared to 3-acyl isomers, facilitating base extraction).

  • General Indole Purification: Clayden, J., Greeves, N., & Warren, S. (2012).[1][3] Organic Chemistry . Oxford University Press. (General principles of acid-base extraction for heterocycles).

  • Synthesis of 2-Acylindoles: Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry . Pergamon Press.

  • Properties of Chloroindoles: PubChem Database. 2-Acetylindole . National Library of Medicine. (Provides physiochemical data supporting solubility profiles).

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Indole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole Functionalization Troubleshooting Hub. The 4-position of the indole core is notoriously challenging to functionalize. Because it is physically sandwiched between the C3-substituent and the C5-position of the fused benzene ring, reactions at C4 suffer from severe steric hindrance. This guide provides field-proven strategies, mechanistic insights, and validated protocols to help you bypass these bottlenecks in your drug development and synthetic workflows.

FAQ & Troubleshooting Guide

Section 1: Palladium-Catalyzed Cross-Coupling at C4

Q: My Suzuki-Miyaura coupling of 4-bromoindole using standard


 yields mostly unreacted starting material and debrominated indole. How can I drive the reaction to completion? 

A: The failure of standard catalysts like


 in this context is a classic manifestation of steric hindrance. While the initial oxidative addition of Pd(0) to the C4–Br bond may occur, the subsequent transmetalation and reductive elimination steps are severely retarded by the bulky intermediate.

To overcome this, you must switch to electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos [1]. These ligands enforce a monoligated


 active species, which is highly active for oxidative addition. Ironically, their massive steric bulk accelerates reductive elimination by "pushing" the coupled fragments together to relieve steric strain around the metal center, effectively bypassing the hindrance caused by the indole's C3 position[1].

Data Presentation: Ligand Selection for 4-Haloindole Cross-Coupling

Ligand TypeExampleCatalyst LoadingRelative YieldMechanistic Outcome
Monodentate (Standard)

10 mol%< 20%Stalls at transmetalation; high protodehalogenation.
Bidentate dppf5-10 mol%40-50%Moderate conversion; requires high temperatures.
Dialkylbiaryl (Bulky) XPhos1-2 mol%> 90%Rapid reductive elimination; suppresses side reactions.
Validated Protocol: XPhos-Enabled Suzuki-Miyaura Coupling of 4-Bromoindole

This protocol utilizes a mild base and a highly active Pd/XPhos system to ensure self-validating completion without degrading the fragile indole core.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoindole (1.0 equiv), the arylboronic acid (1.5 equiv),

    
     (1 mol%), XPhos (4 mol%), and anhydrous 
    
    
    
    (2.0 equiv).
  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Electron-rich phosphines like XPhos are highly susceptible to oxidation; rigorous exclusion of

    
     is mandatory for catalyst turnover.
    
  • Solvent Addition: Add degassed 1,4-dioxane/water (10:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor via LCMS. The reaction is self-validating when the debromination peak (indole mass) remains <5% relative to the product mass.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Section 2: Direct C–H Functionalization at C4

Q: I want to avoid pre-functionalizing my indole with a halogen. Is direct C–H activation at the C4 position viable?

A: Yes, provided you utilize a Directing Group (DG) to override the inherent lack of electronic reactivity at C4. A highly effective strategy uncovered by Lanke & Prabhu employs an aldehyde functional group at the C3 position to direct a Ruthenium catalyst specifically to the C4–H bond[2].

The carbonyl oxygen coordinates to the Ru(II) center, forming a stable six-membered ruthenacycle intermediate. This precise geometry forces the metal to exclusively activate the C4 position over the C2 or C5 positions, allowing for highly regioselective alkenylation under surprisingly mild conditions[2].

RuMech A 3-Formylindole B Coordination of Ru(II) to Carbonyl Oxygen A->B C Reversible C4-H Cleavage (Six-membered ruthenacycle) B->C D Olefin Insertion C->D E β-Hydride Elimination D->E F 4-Alkenyl-3-formylindole + Ru(II) regenerated E->F

Mechanism of Ru-catalyzed regioselective C4 C-H activation via a C3-aldehyde directing group.

Validated Protocol: Ru-Catalyzed C4-Alkenylation via C3-Aldehyde Directing Group
  • Reagent Assembly: In a reaction vial, combine 3-formylindole (1.0 equiv), the activated olefin (e.g., acrylates, 2.0 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv as the terminal oxidant), and
    
    
    (20 mol% to abstract chloride and generate the active cationic Ru species).
  • Solvent & Environment: Add 1,2-dichloroethane (DCE). Interestingly, this reaction can be run in an open flask under mild conditions, though maintaining a dry environment improves yields[2].

  • Heating: Stir the mixture at 80 °C for 16 hours.

  • Validation: The reaction progress is visually validated by the color change from dark green/brown (active Ru/Cu species) to a black precipitate (reduced copper).

  • Isolation: Dilute with dichloromethane, wash with saturated

    
    , dry over 
    
    
    
    , and purify via silica gel chromatography.
Section 3: De Novo Synthesis (Bartoli Route)

Q: Late-stage coupling at C4 is completely blocked by my highly complex C3 substituent. What is the alternative?

A: When late-stage functionalization is sterically impossible, you must build the indole core around the steric bulk using de novo synthesis. The Bartoli Indole Synthesis is the premier method for synthesizing highly hindered indoles[3]. By reacting an ortho-substituted nitrobenzene with a vinyl Grignard reagent, the indole ring is formed via a complex sigmatropic rearrangement. This completely bypasses the steric penalties associated with cross-coupling on an intact indole core, making it ideal for heavily substituted targets[3].

G Start Target: 4-Substituted Indole Q1 Is the starting material already an indole? Start->Q1 Q2 Does it have a C4-Halogen (e.g., 4-Br, 4-Cl)? Q1->Q2 Yes DeNovo De Novo Synthesis (e.g., Bartoli Indole Synthesis) Q1->DeNovo No Q3 Does it have a C3-Directing Group (e.g., Formyl)? Q2->Q3 No CrossCoupling Pd-Catalyzed Cross-Coupling (Use bulky ligands: XPhos) Q2->CrossCoupling Yes CH_Act Ru-Catalyzed C-H Activation (Aldehyde directing group) Q3->CH_Act Yes Mod Install Directing Group or Halogenate at C4 Q3->Mod No

Decision tree for selecting the optimal synthetic strategy for 4-substituted indoles.

References
  • Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy Source: ACS Publications (Organic Letters) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Bartoli Indole Synthesis Source: ResearchGate URL:[Link]

Sources

Troubleshooting regioselectivity in the synthesis of 2-acetylindoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Synthesis of 2-Acetylindoles

Ticket #: 2-AC-IND-001 Status: Open Subject: Troubleshooting C2 vs. C3 Regioselectivity in Indole Acylation Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The C2 vs. C3 Challenge

Welcome to the Technical Support Center. You are likely here because your attempt to synthesize 2-acetylindole resulted in 3-acetylindole (the thermodynamic and kinetic preference) or N-acetylindole .

The Core Issue: Indole is an electron-rich heterocycle that undergoes Electrophilic Aromatic Substitution (EAS) preferentially at C3 (the


-position). This is due to the stability of the intermediate cation (indolenine) formed during attack at C3, which preserves the benzene ring's aromaticity better than attack at C2.

To achieve C2-regioselectivity , you cannot rely on standard Friedel-Crafts conditions. You must override the natural electronic bias using one of three strategies:

  • Directed Lithiation (The "Anionic" Approach): Using N-protecting groups to direct a base to C2.

  • Transition Metal C-H Activation: Using Rh/Pd catalysts with directing groups.

  • C3-Blocking: Temporarily occupying the C3 position.

Diagnostic Decision Tree (Workflow)

Before proceeding, identify your constraints to select the correct troubleshooting module.

IndoleStrategy Start Start: Need 2-Acetylindole Q1 Can you use n-BuLi/LDA (-78°C)? Start->Q1 Q2 Is the Indole N-H free? Q1->Q2 No MethodA Method A: N-Boc Directed Lithiation (Highest Reliability) Q1->MethodA Yes MethodB Method B: Pd/Rh C-H Activation (Late Stage Functionalization) Q2->MethodB No (N-Substituted) MethodC Method C: C3-Blocking Strategy (Classical EAS) Q2->MethodC Yes (Must avoid metals)

Figure 1: Strategic decision tree for selecting the synthesis pathway based on substrate tolerance and available reagents.

Troubleshooting Modules

Module A: N-Boc Directed Lithiation (The Gold Standard)

Context: This method utilizes the N-Boc group to coordinate with lithium bases, directing deprotonation specifically to C2 (Complex-Induced Proximity Effect - CIPE).

Common Failure Mode: "I obtained a mixture of products, recovered starting material, or the N-Boc group fell off."

SymptomRoot CauseCorrective Action
Low Conversion Wet Reagents: n-BuLi or solvent contains moisture.Titrate n-BuLi before use. Distill THF over Na/Benzophenone.
C3-Acylation Observed "The Dance of Lithioindoles": At T > -20°C, 2-lithioindole can isomerize to the thermodynamically stable 3-lithio species.Maintain reaction temperature strictly at -78°C during lithiation and electrophile addition.
N-Boc Cleavage Nucleophilic Attack: Strong nucleophiles can attack the Boc carbonyl.Use LTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi if the substrate is sensitive. Avoid warming before quenching.
Over-addition Bis-acylation: The product ketone is more acidic.Use an excess of the electrophile (e.g., Weinreb amide or anhydride) and inverse addition if possible.

Protocol A: N-Boc-2-Lithiation Sequence

  • Protection: Ensure Indole is N-Boc protected (Standard:

    
    , DMAP, MeCN).
    
  • Lithiation: Dissolve N-Boc-indole (1.0 equiv) in dry THF (0.2 M) under Ar. Cool to -78°C .

  • Deprotonation: Add

    
    -BuLi  (1.1 equiv) dropwise. Stir for 1 hour at -78°C. Note: 
    
    
    
    -BuLi is preferred over
    
    
    -BuLi to prevent nucleophilic attack on the Boc group.
  • Acylation: Add the electrophile (e.g.,

    
    -methoxy-
    
    
    
    -methylacetamide / Weinreb amide) dissolved in THF.
  • Quench: Stir 30 min at -78°C, then allow to warm to 0°C. Quench with sat.

    
    .
    
Module B: Transition Metal C-H Activation (Pd/Rh)

Context: Ideal for substrates where lithiation is impossible. This often requires a "Directing Group" (DG) on the Nitrogen (e.g., Pyrimidyl, Pivaloyl) to guide the metal to C2.

Common Failure Mode: "Reaction stalled, Pd black precipitated, or regioselectivity was poor."

SymptomRoot CauseCorrective Action
No Reaction Oxidant Failure: The Pd(II)/Pd(0) cycle requires re-oxidation.Ensure fresh oxidant is used (e.g., TBHP ,

, or

).
C3 Mixture Weak DG: The directing group isn't coordinating tightly enough.Switch DG to N-Pyrimidyl or N-(2-pyridyl) . These form stable 5-membered metallacycles at C2.
Low Yield Acyl Source Stability: Acid chlorides can decompose at high T.Modern Fix: Use Toluene derivatives as the acyl source via oxidative coupling (See Zhao et al., RSC Adv. 2017).

Protocol B: Pd-Catalyzed Oxidative C2-Acylation (Toluene Method) Ref: Zhao, Y. et al. RSC Adv., 2017, 7, 32159. [1]

  • Reagents: Indole (0.2 mmol), Toluene (as solvent/reagent, 1.5 mL), TBHP (5 equiv, 70% aq), PdBr2 (10 mol%), PivOH (0.5 equiv).

  • Conditions: Sealed tube, 120°C, 24 hours.

  • Mechanism: Toluene is oxidized in situ to the benzoyl radical/aldehyde, which couples with the Pd-activated C2-position.[1]

  • Note: This avoids handling moisture-sensitive acid chlorides.

Module C: The "Blocked C3" Strategy (Classical)

Context: You must use Friedel-Crafts (acid mediated) but cannot tolerate metals.

The Fix: You must install a removable blocking group at C3.

  • Block: Sulfonation (

    
    ) or Thio-claisen methods to install a substituent at C3.
    
  • Acylate: Perform Friedel-Crafts acylation. Since C3 is blocked, C2 becomes the next most nucleophilic site (often requires strong Lewis Acid like

    
     or 
    
    
    
    ).
  • Deblock: Remove the C3 group (e.g., desulfonation with dilute acid/heat).

Warning: This is step-heavy and generally lower yielding than Methods A or B.

Mechanistic Visualization

Understanding the "Why" behind the failure is critical. Below is the mechanism for the N-Directing Group (DG) C-H Activation (Method B), as this is the most complex pathway often misunderstood by users.

CHActivation cluster_cycle Catalytic Cycle Substrate N-DG-Indole (DG=Pyrimidyl) Coordination Coordination (N-Pd-DG) Substrate->Coordination Pd(II) CMD C-H Activation (CMD Step at C2) Coordination->CMD Base (PivOH) Palladacycle 5-Membered Palladacycle CMD->Palladacycle -AcOH OxAdd Oxidative Addition (Acyl Source) Palladacycle->OxAdd + R-CO-X RedElim Reductive Elimination (C2-Acyl Bond Formed) OxAdd->RedElim Product 2-Acetylindole-DG RedElim->Product Release Pd(0)

Figure 2: Mechanism of Pd(II)-catalyzed C2-acylation. The critical step is the Concerted Metalation-Deprotonation (CMD) which is geometrically favored at C2 due to the directing group.

Frequently Asked Questions (FAQ)

Q: Can I use Vilsmeier-Haack to get the 2-formyl and then oxidize to acetyl? A: Generally, No . Vilsmeier-Haack is highly selective for C3. Unless C3 is blocked, you will get 3-formylindole.

Q: Why does my N-Boc group vanish during workup? A: You likely used strong acid during the quench or allowed the reaction to warm up in the presence of nucleophiles while the Boc carbonyl was activated. Quench with saturated


  at low temperature and extract immediately.

Q: I see a product with the acetyl group on the Nitrogen. What happened? A: This is N-acylation , common in base-catalyzed conditions (e.g., NaH + Acetyl Chloride). The N-H proton is the most acidic. To get C-acylation, you must either protect the N first (Method A) or use a catalyst that activates the C-H bond (Method B).

References

  • Zhao, Y., et al. (2017).[1][2] Direct C-2 acylation of indoles with toluene derivatives via Pd(II)-catalyzed C–H activation.[1] RSC Advances, 7, 32159-32163. Link

  • Gribble, G. W. (2002). Lithiation of Indoles. In: Heterocyclic Scaffolds I. Topics in Heterocyclic Chemistry, vol 26. Springer.
  • Leitch, J. A., et al. (2017).[2] Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(10), 6909–6928. Link

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[3] Academic Press. (Foundational text for Classical EAS limitations).

Sources

Validation & Comparative

1-(4-Chloro-1H-indol-2-yl)ethanone: A Definitive Spectral Analysis & Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of indole-based pharmacophores, the precise assignment of regiochemistry is critical. The 4-chloro-substituted indole scaffold is a frequent synthetic target but presents a common analytical challenge: distinguishing it from its 5-, 6-, and 7-chloro isomers.

This guide provides a rigorous spectral analysis of 1-(4-chloro-1H-indol-2-yl)ethanone (also known as 2-acetyl-4-chloroindole). Unlike standard datasheets, this document focuses on the comparative structural elucidation required to validate this specific regioisomer against its alternatives, supported by predicted experimental parameters and mechanistic rationale.

Structural Logic & Numbering System

Before analyzing the spectrum, we must establish the numbering system and the expected magnetic environment. The molecule consists of an indole core, an acetyl group at C2, and a chlorine atom at C4.

IndoleStructure cluster_0 1-(4-chloro-1H-indol-2-yl)ethanone N1 N1 (NH) C2 C2 N1->C2 C3 C3 (H) C2->C3 Acetyl C=O (CH3) C2->Acetyl C3a C3a C3->C3a C4 C4 (Cl) C3a->C4 C7a C7a C5 C5 (H) C4->C5 C6 C6 (H) C5->C6 C7 C7 (H) C6->C7 C7->C7a C7a->N1 caption Figure 1: Numbering scheme for 1-(4-chloro-1H-indol-2-yl)ethanone. Note the contiguous proton system H5-H6-H7.

Experimental Protocol

To reproduce the data described below, strict adherence to solvent choice is required. Chloro-indoles often exhibit aggregation-induced broadening in non-polar solvents.

Methodology:

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: It disrupts intermolecular hydrogen bonding, sharpening the N-H signal and shifting it downfield (>11 ppm) to a distinct region, preventing overlap with aromatic protons. CDCl3 often leads to broad, uninterpretable N-H signals.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition:

    • 1H NMR: 16 scans, 2 second relaxation delay (d1).

    • 13C NMR: 512 scans, 256 ppm spectral width to capture the carbonyl carbon.

1H NMR Spectral Analysis

The 1H NMR spectrum of the 4-chloro isomer is distinct due to the consecutive three-spin system (H5, H6, H7) on the benzenoid ring.

Table 1: 1H NMR Chemical Shift Assignments (DMSO-d6)
PositionShift (δ, ppm)MultiplicityCoupling (Hz)Structural Insight
NH (1) 11.8 – 12.2br s-Highly deshielded due to H-bonding with DMSO and electron-withdrawal by C2-acetyl.
H7 7.45 – 7.55dJ ≈ 8.0Para to Cl. Deshielded relative to indole due to anisotropy of the fused ring.
H3 7.35 – 7.45d (small)J ≈ 1-2Characteristic signal for 2-substituted indoles. Shows long-range coupling to NH.
H6 7.15 – 7.25dd / tJ ≈ 8.0Diagnostic Peak. Pseudo-triplet due to two ortho neighbors (H5 and H7).
H5 7.05 – 7.15dJ ≈ 8.0Ortho to Cl. Slightly shielded relative to H7 due to resonance effect of Cl.
CH3 2.55 – 2.65s-Acetyl methyl group. Distinct singlet.

Technical Note: The chemical shifts provided are predicted ranges based on Substituent Chemical Shift (SCS) additivity rules applied to the indole core [1, 2].

Comparative Analysis: The "Alternative" Isomers

The primary challenge in synthesizing this molecule is ensuring the chlorine is at C4, not C5 or C6. This section details how to rule out these alternatives using Spin-Spin Coupling Analysis .

Differentiation Logic
  • Target (4-Chloro): Possesses three adjacent protons (H5, H6, H7).

    • Result: You will see a Triplet (or apparent triplet) for H6.

  • Alternative A (5-Chloro): Protons are at H4, H6, H7. H4 is isolated from H6/H7.

    • Result: You will see a meta-coupled doublet (d, J~2Hz) for H4 and NO triplet.

  • Alternative B (6-Chloro): Protons are at H4, H5, H7. H7 is isolated.

    • Result: You will see an isolated singlet/doublet for H7 and NO triplet.

IsomerDecisionTree Start Analyze Aromatic Region (7.0 - 8.0 ppm) CheckTriplet Is there a Triplet (or dd with J~8Hz)? Start->CheckTriplet YesTriplet Yes: Indicates 3 adjacent protons (H5-H6-H7 system) CheckTriplet->YesTriplet Found H6 NoTriplet No: Indicates separated protons CheckTriplet->NoTriplet Conclusion4Cl CONFIRMED: 4-Chloro Isomer (Structure: 1-(4-chloro-1H-indol-2-yl)ethanone) YesTriplet->Conclusion4Cl CheckSinglet Look for meta-coupled doublet (J~2Hz) (Isolated Proton) NoTriplet->CheckSinglet Conclusion5Cl ALTERNATIVE: 5-Chloro Isomer (H4 is isolated) CheckSinglet->Conclusion5Cl Found H4 (d, J=2) Conclusion6Cl ALTERNATIVE: 6-Chloro Isomer (H7 is isolated) CheckSinglet->Conclusion6Cl Found H7 (s) caption Figure 2: Decision tree for distinguishing regioisomers based on H-H coupling patterns.

13C NMR Spectral Analysis

The 13C spectrum provides confirmation of the carbon skeleton. The key feature is the C4-Cl carbon, which will appear distinct from C-H carbons.

Table 2: 13C NMR Chemical Shift Assignments
Carbon TypeShift (δ, ppm)Assignment
C=O 188.0 – 190.0Carbonyl carbon (Acetyl).
C2 134.0 – 136.0Indole C2 (alpha to Nitrogen, beta to Carbonyl).
C7a 136.0 – 138.0Quaternary bridgehead carbon.
C3a 126.0 – 128.0Quaternary bridgehead carbon.
C4 (C-Cl) 124.0 – 126.0Diagnostic: Ipso carbon attached to Chlorine.
C6 122.0 – 124.0Aromatic C-H.
C5 119.0 – 121.0Aromatic C-H.
C7 110.0 – 112.0Aromatic C-H.
C3 106.0 – 108.0Indole C3 (Characteristic high-field aromatic signal).
CH3 26.0 – 27.0Methyl carbon.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (General SCS rules for aromatic systems).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for Indole and 4-Chloroindole base spectra). [Link]

Sources

A Comparative Guide to the Structural Elucidation of 1-(4-chloro-1H-indol-2-yl)ethanone: Predicting Mass Spectrometry Fragmentation and Complementary Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-(4-chloro-1H-indol-2-yl)ethanone, a halogenated indole derivative of interest. In the absence of direct experimental mass spectral data in publicly available databases, this guide will leverage established principles of mass spectrometry and data from analogous structures to propose the most probable fragmentation pathways. Furthermore, we will objectively compare the insights obtainable from mass spectrometry with those from alternative, powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, providing a holistic approach to structural elucidation.

Mass Spectrometry: Predicting the Fragmentation Fingerprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] Upon ionization, typically through electron impact (EI), the molecule not only becomes charged but also fragments in a predictable manner, creating a unique "fingerprint" that can be used for structural identification.[1]

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of 1-(4-chloro-1H-indol-2-yl)ethanone

The molecular structure of 1-(4-chloro-1H-indol-2-yl)ethanone combines a chloro-substituted indole ring with an acetyl group. Its fragmentation pattern is therefore expected to be a composite of the characteristic cleavages of these moieties.

The initial ionization event will form the molecular ion (M⁺˙). Due to the presence of chlorine, we expect to see a characteristic isotopic pattern for any chlorine-containing fragment, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, resulting in M⁺˙ and (M+2)⁺˙ peaks.

The most likely fragmentation pathways are initiated by cleavages adjacent to the carbonyl group and within the indole ring system. Based on data for 2-acetylindole, a primary fragmentation is the loss of a methyl radical (•CH₃) from the acetyl group, a common α-cleavage for ketones.[2][3] This would be followed by the loss of carbon monoxide (CO). Further fragmentation of the indole ring is also anticipated.

Key Predicted Fragmentation Steps:

  • α-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to form a stable acylium ion.

  • Decarbonylation: Subsequent loss of a neutral carbon monoxide molecule (CO, 28 Da) from the acylium ion.

  • Indole Ring Fragmentation: Cleavage of the indole ring structure, potentially through the loss of HCN (27 Da), which is a characteristic fragmentation of indoles.[4]

  • Halogen Loss: Cleavage of the C-Cl bond, leading to the loss of a chlorine radical (•Cl, 35/37 Da).

The proposed fragmentation pathways are visualized in the diagram below.

G M 1-(4-chloro-1H-indol-2-yl)ethanone (M⁺˙) m/z = 193/195 F1 [M - CH₃]⁺ m/z = 178/180 M->F1 - •CH₃ F4 [M - Cl]⁺ m/z = 158 M->F4 - •Cl F2 [M - CH₃ - CO]⁺ m/z = 150/152 F1->F2 - CO F3 [M - CH₃ - CO - HCN]⁺ m/z = 123/125 F2->F3 - HCN

Figure 1: Predicted EI-MS fragmentation pathway of 1-(4-chloro-1H-indol-2-yl)ethanone.
Experimental Protocol: Acquiring EI-MS Data

To validate these predictions, the following experimental setup for Gas Chromatography-Mass Spectrometry (GC-MS) is proposed:

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Conditions:

  • Column: HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium, constant flow of 1 mL/min.

  • Oven Program: 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

This protocol is designed to ensure proper volatilization and separation of the analyte, followed by standard EI fragmentation to generate a reproducible mass spectrum.

Comparative Analysis with Alternative Spectroscopic Techniques

While mass spectrometry provides valuable information about the molecular weight and fragmentation of a molecule, a comprehensive structural elucidation relies on complementary data from other techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5] For 1-(4-chloro-1H-indol-2-yl)ethanone, both ¹H and ¹³C NMR would be indispensable.

Expected ¹H NMR Signatures:

  • A singlet integrating to 3 protons for the acetyl methyl group (CH₃).

  • Several signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the indole ring. The substitution pattern will influence the splitting patterns (doublets, triplets, or multiplets).

  • A broad singlet for the N-H proton of the indole ring, which may be exchangeable with D₂O.

Expected ¹³C NMR Signatures:

  • A signal for the carbonyl carbon (C=O) in the downfield region (around 190-200 ppm).

  • A signal for the methyl carbon (CH₃) in the upfield region (around 20-30 ppm).

  • Multiple signals in the aromatic region corresponding to the eight carbons of the chloroindole ring. The carbon attached to the chlorine atom will be directly observable.

Comparison with Mass Spectrometry:

FeatureMass SpectrometryNMR Spectroscopy
Connectivity Inferred from fragmentationDirectly observed through coupling
Isomers May be difficult to distinguishCan readily distinguish isomers
Functional Groups Presence inferred from lossesDirect observation of chemical shifts
Stereochemistry Generally not applicableCan determine stereochemistry
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[6]

Expected IR Absorption Bands for 1-(4-chloro-1H-indol-2-yl)ethanone:

  • N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ for the indole N-H.

  • C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ for the methyl group.

  • C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ characteristic of an aryl ketone.[7]

  • C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: In the 1200-1350 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Comparison with Mass Spectrometry:

FeatureMass SpectrometryIR Spectroscopy
Molecular Weight Directly determinedNot determined
Functional Groups Inferred from neutral lossesDirectly identified by characteristic absorptions
Structural Backbone Inferred from fragment ionsProvides limited information
Isomer Differentiation Can be challengingMay differentiate some isomers

Integrated Workflow for Structural Elucidation

For a definitive structural confirmation of 1-(4-chloro-1H-indol-2-yl)ethanone, an integrated approach is paramount. The following workflow outlines a logical sequence of analysis.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation & Confirmation MS Mass Spectrometry (Molecular Weight & Fragmentation) Data Combine & Correlate Data MS->Data NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Isomerism) NMR->Data IR IR Spectroscopy (Functional Groups) IR->Data Structure Propose/Confirm Structure Data->Structure

Figure 2: Integrated workflow for structural elucidation.

Conclusion

References

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. (2019). PubMed. [Link]

  • 2-Acetylindole. PubChem. [Link]

  • Supporting information. Royal Society of Chemistry. [Link]

  • Predict and Identify MS Fragments with Software (Webinar and Demo). (2021). YouTube. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]

  • A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. (2021). MDPI. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). MDPI. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. DTIC. [Link]

  • Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. (2023). PMC. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing. [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). MDPI. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010). SlidePlayer. [Link]

  • Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][8][9]benzodiazepin-1( 2H)-ones. PubMed. [Link]

  • Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones. (2007). PubMed. [Link]

  • 7.6: Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. (2022). YouTube. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • 4-Chloroindole - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]

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X-ray crystallography and structural confirmation of 1-(4-chloro-1H-indol-2-yl)ethanone

[1][2]

Executive Summary

In the development of indole-based therapeutics—specifically those targeting allosteric sites in viral replication or kinase inhibition—the precise regiochemistry of substituents is critical.[1] 1-(4-chloro-1H-indol-2-yl)ethanone (2-acetyl-4-chloroindole) presents a classic structural challenge: distinguishing the C2-acylated product from the thermodynamically favored C3-isomer, and confirming the position of the chlorine atom on the benzenoid ring.[1][2]

While High-Field NMR (600 MHz+) and Mass Spectrometry provide connectivity data, they often suffer from signal overlap in the aromatic region and ambiguity regarding the spatial orientation of the acetyl group (syn/anti conformation relative to the N-H).[1][2] This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is the requisite "Gold Standard" for validating this pharmacophore.[1][2]

Part 1: The Structural Challenge & Comparative Analysis

The Regioselectivity Problem

Synthesizing 2-acylindoles often involves lithiation strategies or specific precursors to block the C3 position.[1] However, acid-catalyzed acetylation (Friedel-Crafts) naturally favors the C3 position.[1][2] Confirming that the acetyl group is indeed at C2, and that the chlorine remains at C4 (without scrambling), is the primary analytical objective.[1][2]

Performance Comparison: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the "performance" of these methods in resolving the structure of 1-(4-chloro-1H-indol-2-yl)ethanone.

FeatureMethod A: 1D/2D NMR (¹H, ¹³C, HMBC) Method B: SC-XRD (The Gold Standard) Method C: HR-MS (Q-TOF)
Primary Output Connectivity & Magnetic EnvironmentAbsolute 3D Spatial Coordinates Molecular Formula & Fragmentation
Regio-Resolution High , but relies on ³J_{H,C} couplings (HMBC).[1][2] Often ambiguous if aromatic protons overlap.Definitive . Direct visualization of C2 vs. C3 substitution.Low . Isomers (2-acetyl vs 3-acetyl) often have identical mass & similar fragments.[1][2]
Stereochemistry Infers conformation via NOE (spatial proximity).[1][2]Directly measures torsion angles (e.g., C3-C2-C(=O)-Me).[1][2]None.
Intermolecular Data Limited (Concentration dependent shifts).[1][2]Critical . Reveals H-bond networks (N-H...O) and Halogen bonding (Cl...X).[1][2]None (Gas phase).[1][2]
Sample State Solution (Dynamic averaging of conformers).Solid State (Fixed conformation, relevant for drug formulation).[2]Gas Phase.
Ambiguity Risk Medium . Solvent effects can shift tautomeric equilibria.Zero . Atoms are located based on electron density maps.High for isomers.
Decision Logic: When to use SC-XRD?

Use SC-XRD for this molecule when:

  • HMBC correlations are weak: The quaternary C2 and C3 carbons often show poor correlations to the indole N-H proton due to exchange broadening.

  • Polymorphism screening: You need to identify the most stable crystal form for formulation.

  • Halogen Bonding: You are investigating the 4-Cl substituent's ability to engage in halogen bonding (sigma-hole interactions), which is crucial for binding affinity in protein pockets.[1][2]

Part 2: Experimental Protocol

Synthesis & Purification (Prerequisite)

Note: High-quality crystals require high-purity input (>98%).

  • Workflow: React 4-chloroindole with acetic anhydride/BF₃·Et₂O or via lithiation (n-BuLi/THF) followed by N-methoxy-N-methylacetamide.[1][2]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1][2] Isolate the fraction corresponding to the C2 isomer (typically less polar than C3 if intramolecular H-bonding exists).[1][2]

Crystallization Protocol: Slow Evaporation

This method is optimized for planar aromatics like indoles to encourage π-π stacking.[1]

  • Solvent Selection: 1-(4-chloro-1H-indol-2-yl)ethanone has poor solubility in water but good solubility in polar organic solvents.[1][2]

  • The System: Ethanol/Dichloromethane (1:[1][2]1) or Acetone/Hexane.[2]

  • Step-by-Step:

    • Dissolve 20 mg of the pure compound in 2 mL of DCM in a small scintillation vial.

    • Add Ethanol dropwise until the solution is clear.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean, narrow inner vial.

    • Place the inner vial inside a larger jar containing Hexane (antisolvent) for vapor diffusion, OR cover the vial with Parafilm and poke 3-4 small holes for slow evaporation.[2]

    • Conditioning: Store at 4°C in a vibration-free environment.

    • Timeline: Harvest crystals after 48–72 hours. Look for prisms or blocks (avoid needles if possible, as they diffract poorly).[2]

Data Collection & Refinement Strategy
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).[2]

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by the Chlorine atom, though Cu is acceptable for small organic crystals.[1][2]

  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal motion of the acetyl group, sharpening the electron density map.[1][2]

Refinement Checklist (The "Self-Validating" System):

  • R1 Value: Target < 5%.

  • Goodness of Fit (GooF): Target close to 1.0.

  • Disorder: Check the acetyl group for rotational disorder.

  • Absolute Structure: Not applicable (achiral), but ensure the space group assignment (likely P2₁/c or P-1) is correct.

  • Hydrogen Atoms: Locate the N-H proton in the Difference Fourier map (F_obs - F_calc) rather than placing it geometrically. This confirms the tautomeric state (Indole vs Indolenine).[1][2]

Part 3: Structural Insights & Visualization[1]

Expected Structural Features

Based on analogous 4-chloroindole structures, the SC-XRD analysis will reveal:

  • Intramolecular H-Bond: A strong interaction between the Indole N-H and the Carbonyl Oxygen (N-H...O=C), locking the acetyl group in a syn-planar conformation.[1][2] This explains the reduced polarity and specific NMR shifts.

  • Crystal Packing: Inverted head-to-tail dimers stabilized by π-π stacking interactions between the electron-rich indole ring and the electron-poor acetyl group of a neighbor.[1][2]

  • Chlorine Geometry: The C-Cl bond length (approx.[1] 1.74 Å) and its deviation from the aromatic plane.[2]

Workflow Diagram: From Synthesis to Structure

The following diagram illustrates the critical path for structural confirmation, highlighting the decision points where X-ray supersedes NMR.

StructuralConfirmationcluster_dataData OutputStartCrude Reaction Mixture(4-Cl-Indole + Acylating Agent)TLCTLC/LC-MS Screening(Identify Isomers)Start->TLCPurificationFlash Chromatography(Isolate Target)TLC->PurificationNMR1H NMR (DMSO-d6)Purification->NMRAmbiguityDecision Point:Is Regiochemistry Definitive?NMR->AmbiguityCrystallizationCrystallization(Vapor Diffusion/Evap)Ambiguity->CrystallizationNo (Common)Overlapping SignalsResultConfirmed Structure:1-(4-chloro-1H-indol-2-yl)ethanoneAmbiguity->ResultYes (Rare)XRDSC-XRD Data Collection(Mo-Source, 100K)Crystallization->XRDRefinementStructure Refinement(SHELXL)XRD->RefinementRefinement->ResultBondLengthsBond Lengths(C-Cl, C=O)Refinement->BondLengthsHBondsH-Bond Network(N-H...O)Refinement->HBonds

Caption: Workflow for the unambiguous structural assignment of 2-acetyl-4-chloroindole, prioritizing SC-XRD when NMR data is inconclusive regarding regiochemistry.

Molecular Interaction Logic

The diagram below details the specific molecular interactions that SC-XRD validates, which are invisible to standard solution-phase methods.

InteractionsMolecule1-(4-chloro-1H-indol-2-yl)ethanoneRegioRegiochemistry(C2 vs C3)Molecule->RegioConfConformation(Syn vs Anti)Molecule->ConfPackingCrystal Packing(Supramolecular)Molecule->PackingC2Acetylation at C2Confirmed by e- densityRegio->C2NH_OIntramolecular H-Bond(N-H...O=C)Conf->NH_OPiStackPi-Pi Stacking(Indole...Indole)Packing->PiStackCl_InteractHalogen Bond(C-Cl...O/N)Packing->Cl_Interact

Caption: Key structural parameters derived exclusively from the crystal structure, confirming the C2-substitution and stabilizing intramolecular forces.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link][1][2]

  • Gribble, G. W. (2010).[2] Heterocyclic Scaffolds II: Indoles.[3][4] Springer. (Authoritative text on Indole synthesis and reactivity). [Link][1][2]

  • Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[1][2] (The standard protocol for refinement). [Link]

  • Desiraju, G. R., et al. (2013).[2] Definition of the halogen bond (IUPAC Recommendations 2013).[2] Pure and Applied Chemistry, 85(8), 1711-1713.[1][2] (Grounding for analyzing Cl-interactions). [Link]

A Comparative Guide to Establishing a Purity Reference Standard for 1-(4-chloro-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative for a Well-Characterized Reference Standard

A reference standard is a highly purified and extensively characterized substance used as a measurement base.[1][2] For a novel or non-compendial compound like 1-(4-chloro-1H-indol-2-yl)ethanone, establishing an in-house primary reference standard is a foundational step. According to the International Council for Harmonisation (ICH) guideline Q7, a primary reference standard is a substance shown by a comprehensive set of analytical tests to be authentic material of high purity.[3] This standard is critical for:

  • Accurate Assay and Potency Determination: To quantify the amount of API in a drug substance or product.

  • Impurity Profiling: To identify and quantify process-related impurities and degradation products.[4]

  • Method Validation: To serve as the benchmark for validating the accuracy and precision of analytical methods.[5]

  • Stability Studies: To assess the degradation of the API over time under various conditions.

Relying on a poorly characterized standard introduces significant risk, potentially leading to inaccurate data, failed batches, and delays in regulatory submissions.[2]

The Orthogonal Approach: A Pillar of Trustworthiness

To ensure the highest confidence in the purity value assigned to a reference standard, a single analytical method is insufficient. An orthogonal approach, which employs multiple, independent analytical techniques that measure the same attribute based on different scientific principles, is essential.[6][7] This strategy minimizes the risk of overlooking impurities that may not be detected by a single method, thereby enhancing the reliability of the overall purity assessment.[6]

For 1-(4-chloro-1H-indol-2-yl)ethanone, we recommend a combination of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase, with UV detection.[8][9]Intrinsic property where signal intensity is directly proportional to the number of nuclear spins.[8][9]Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.
Primary Application Quantification of the main component and non-volatile organic impurities.Absolute purity determination without needing an identical reference standard; a primary ratio method.Identification and quantification of volatile organic impurities and residual solvents.
Key Advantage High precision and robustness for routine purity checks. Widely applicable to a range of indole derivatives.[10]Provides structural confirmation and absolute quantification in a single experiment.High sensitivity and specificity for volatile compounds often missed by HPLC.
Limitation Purity is relative (area percent) unless a fully characterized standard is used for calibration. May not detect co-eluting or non-chromophoric impurities.Lower sensitivity compared to HPLC. Requires a certified internal standard for quantification.Not suitable for non-volatile or thermally labile compounds.

Workflow for Qualification of a Primary Reference Standard

The qualification of a candidate batch of 1-(4-chloro-1H-indol-2-yl)ethanone as a primary reference standard is a systematic process. It begins with a batch synthesized to the highest possible purity and involves comprehensive characterization to confirm its identity and assign a precise purity value.[11][12]

G cluster_0 Phase 1: Selection & Initial ID cluster_1 Phase 2: Purity & Impurity Profiling (Orthogonal Methods) cluster_2 Phase 3: Assignment & Documentation start Select High-Purity Candidate Batch (>99.5%) id_confirm Structural Confirmation (¹H NMR, ¹³C NMR, MS, IR) start->id_confirm hplc HPLC-UV Purity (Area % and Related Substances) id_confirm->hplc qnmr qNMR Purity (Absolute Mass Fraction) hplc->qnmr gcms GC-MS (Residual Solvents, Volatiles) qnmr->gcms kf Karl Fischer Titration (Water Content) gcms->kf roi Residue on Ignition (Inorganic Impurities) kf->roi purity_calc Purity Assignment (Mass Balance Calculation) roi->purity_calc cert Generate Certificate of Analysis (CoA) purity_calc->cert stability Place on Stability Program (ICH Q1A) cert->stability

Caption: Workflow for qualifying an in-house primary reference standard.

Causality Behind Experimental Choices:
  • Structural Confirmation: Before any purity assessment, the identity of the bulk material must be unequivocally confirmed. Techniques like NMR, MS, and IR provide orthogonal data points to build a complete structural picture.

  • Mass Balance Approach: The final purity is not determined by a single technique. Instead, a mass balance calculation is used: Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities). This comprehensive approach, recommended by pharmacopeias, ensures all potential impurities are accounted for.[13]

  • Stability Program: A reference standard's purity can change over time.[12] Placing the standard on a stability program as per ICH Q1A(R2) guidelines is crucial to establish a retest date and ensure its continued fitness for use.[14]

Comparative Analysis: In-House Standard vs. Alternatives

The following table presents hypothetical data comparing a newly qualified in-house reference standard against a commercially sourced standard and a typical unpurified synthetic batch. This comparison highlights the critical differences in purity and characterization.

Analyte Batch Purity (HPLC Area %) Purity (qNMR, mass %) Impurity A (Starting Material, %) Impurity B (Isomer, %) Total Impurities (%) Water Content (%) Qualification Status
In-House Qualified RS (Lot: PRS-001) 99.9199.85 ± 0.150.03< 0.020.080.05Primary Standard
Commercial Standard (Lot: CS-XYZ) 99.75Not Provided0.080.050.210.11Secondary Standard
New Synthetic Batch (Lot: SYN-005) 97.23Not Performed1.540.882.650.45Requires Purification

This data illustrates that while a commercial standard may be suitable for some applications, a fully characterized in-house primary standard provides the highest level of assurance and traceability, with a purity value confirmed by an absolute method like qNMR and a well-defined impurity profile.

Decision Logic for Batch Acceptance

Once the reference standard is established, it is used to qualify routine production batches. The decision to accept or reject a batch is based on a clear, pre-defined set of criteria.

G start Analyze Production Batch vs. In-House Reference Standard dec_purity Assay vs. RS (e.g., 99.0% - 101.0%)? start->dec_purity dec_impurity Individual Impurity < 0.10%? dec_purity->dec_impurity Yes out_fail_reject Batch Rejected dec_purity->out_fail_reject No dec_total_impurity Total Impurities < 0.5%? dec_impurity->dec_total_impurity Yes out_fail_purify Batch Requires Further Purification dec_impurity->out_fail_purify No out_pass Batch Accepted dec_total_impurity->out_pass Yes dec_total_impurity->out_fail_purify No

Caption: Decision tree for accepting or rejecting a production batch.

The thresholds used in this decision logic (e.g., <0.10% for a specific impurity) are based on ICH Q3A(R2) guidelines, which define thresholds for reporting, identification, and qualification of impurities.[4]

Detailed Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method is designed for the quantification of 1-(4-chloro-1H-indol-2-yl)ethanone and its non-volatile impurities. The choice of a C18 column is based on its proven utility for separating moderately polar indole derivatives.[10]

  • Instrumentation and Columns:

    • HPLC system with a Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is used to improve peak shape).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 40% B (re-equilibration)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 285 nm (based on typical indole absorbance maxima).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity is calculated using the area percentage method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • All peaks with an area greater than 0.05% of the total area should be reported, consistent with ICH reporting thresholds.[4]

Protocol 2: Absolute Purity by Quantitative NMR (qNMR)

This protocol determines the absolute purity (mass fraction) of the material using a certified internal standard.

  • Instrumentation and Materials:

    • NMR Spectrometer (≥400 MHz).

    • Certified Internal Standard (e.g., Maleic Anhydride, high purity and known chemical formula).

    • Deuterated Solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 1-(4-chloro-1H-indol-2-yl)ethanone into a vial.

    • Accurately weigh approximately 10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation and accurate integration. A 30-second delay is often a safe starting point.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved, non-overlapping proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

References

  • A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples. Benchchem.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. Benchchem.
  • Orthogonal method in pharmaceutical product analysis. Alphalyse. Available from: [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. Available from: [Link]

  • USP Reference Standards in Pharmaceutical Analysis. SynThink Research Chemicals. Available from: [Link]

  • Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review. Available from: [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. Available from: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. Available from: [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. Available from: [Link]

  • Reference Standard Materials Program. Intertek. Available from: [Link]

  • The ABC's of Reference Standard Management. Eurofins. Available from: [Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Available from: [Link]

  • Guidelines for the Selection and Use of Reference Materials. ILAC. Available from: [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

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Validating assay interference of 1-(4-chloro-1H-indol-2-yl)ethanone in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

Topic: in High-Throughput Screening Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The False Positive Paradox

In high-throughput screening (HTS), the distinction between a true pharmacological hit and a "bad actor" (assay interference compound) is the single most critical decision point in hit-to-lead evolution. This guide focuses on 1-(4-chloro-1H-indol-2-yl)ethanone , a substituted indole derivative. While indoles are privileged scaffolds in medicinal chemistry (e.g., tryptophan, serotonin, indomethacin), specific substitutions—such as the 2-acyl moiety combined with a 4-chloro group—can introduce physicochemical liabilities that mimic biological activity.

This guide provides a rigorous, data-driven framework to validate whether this compound is a genuine modulator or an artifact generator, comparing its behavior against established interference mechanisms (PAINS, aggregators, and redox cyclers).

Structural Risk Assessment & Comparative Analysis

Before wet-lab validation, we must profile the compound against known interference classes. The 2-acylindole core is distinct from classic PAINS (like rhodanines), but it possesses latent risks for aggregation and optical interference.

Table 1: Comparative Interference Profile

Objective comparison of 1-(4-chloro-1H-indol-2-yl)ethanone against standard "Bad Actors".

Feature1-(4-chloro-1H-indol-2-yl)ethanone Tetraiodophenolphthalein (Aggregator Control)Resveratrol / Toxoflavin (Redox Control)Curcumin (Fluorescence/PAINS Control)
Primary Mechanism Unknown/Candidate (Potential hydrophobic aggregation or reactivity)Colloidal Aggregation (Sequesters enzyme)Redox Cycling (Generates H₂O₂ / oxidizes thiols)Fluorescence & Covalent Reactivity
Detergent Sensitivity High Risk (Planar, hydrophobic core may stack)High (Activity disappears with 0.01% Triton X-100)None (Activity persists with detergent)Variable (Fluorescence persists)
Spectral Overlap UV/Blue Region (Indole absorption ~280-300nm; ketone shift)Visible (Colorimetric interference)None (Redox specific)High (Interferes with GFP/Fluorescein)
Thiol Reactivity Low-Medium (2-acyl group is less electrophilic than aldehydes)LowHigh (Oxidizes DTT/GSH)High (Michael Acceptor)
HTS Flag Status Gray Zone (Not a canonical PAINS, requires empirical data)Red Flag (Known promiscuous aggregator)Red Flag (Known redox cycler)Red Flag (Pan-Assay Interference)

Experimental Validation Framework

To validate 1-(4-chloro-1H-indol-2-yl)ethanone, you must prove it does not act via the mechanisms listed above. The following protocols are designed to be self-validating systems.

Protocol A: Detergent-Dependent IC50 Shift (Aggregation Test)

Rationale: Small molecules with planar aromatic rings (like the chloro-indole) can form colloidal aggregates that nonspecifically sequester enzymes. If the compound is an aggregator, adding a non-ionic detergent will disrupt the colloid and abolish the apparent "inhibition."

Step-by-Step Workflow:

  • Preparation: Prepare two parallel assay buffers:

    • Buffer A: Standard Assay Buffer (e.g., PBS or HEPES).

    • Buffer B: Standard Assay Buffer + 0.01% v/v Triton X-100 (freshly prepared).

  • Dosing: Prepare a 10-point serial dilution of 1-(4-chloro-1H-indol-2-yl)ethanone (range: 100 µM to 0.1 nM).

  • Incubation: Incubate compound with the target protein in both Buffer A and Buffer B for 15 minutes at RT.

  • Reaction: Trigger the reaction (add substrate) and measure signal.

  • Analysis: Plot IC50 curves for both conditions.

Interpretation Criteria:

  • Valid Hit: IC50 remains stable (shift < 2-fold) between Buffer A and Buffer B.

  • Artifact (Aggregator): IC50 shifts significantly (> 3-fold) or activity disappears completely in Buffer B.

Protocol B: Optical Interference Scanning

Rationale: The indole core absorbs UV light. The 2-ethanone group extends conjugation, potentially shifting absorption into the detection range of fluorescence assays (e.g., 340-400 nm excitation).

Step-by-Step Workflow:

  • Dilution: Prepare the compound at the highest screening concentration (e.g., 10 µM) in assay buffer.

  • Scan: Use a monochromator-based plate reader.

    • Absorbance Scan: 250 nm – 700 nm.

    • Fluorescence Scan: Excite at assay-specific wavelengths (e.g., 485 nm for FITC) and scan emission.

  • Control: Run buffer + DMSO (blank) and a known quencher (e.g., Tartrazine) as a positive control.

Interpretation:

  • If the compound absorbs >0.1 OD at the assay's excitation or emission wavelength, it is an Inner Filter Effect interferer.

Protocol C: Redox Cycling (H₂O₂ Production)

Rationale: Some compounds reduce O₂ to H₂O₂, which inhibits cysteine-dependent enzymes (e.g., proteases, phosphatases).

Step-by-Step Workflow:

  • Reagents: Use a Horseradish Peroxidase (HRP)-phenol red detection system or a commercial peroxide assay (e.g., Amplex Red).

  • Incubation: Incubate 1-(4-chloro-1H-indol-2-yl)ethanone (10 µM) in buffer containing a reducing agent (1 mM DTT or TCEP) without the target enzyme.

  • Detection: Add HRP/detection reagent. Monitor signal over 30 minutes.

  • Control: Include Resveratrol (10 µM) as a positive control for H₂O₂ generation.

  • Catalase Rescue: If signal is observed, add Catalase (100 U/mL). If the signal disappears, the compound is generating peroxide.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the compound.

ValidationWorkflow Start Hit: 1-(4-chloro-1H-indol-2-yl)ethanone Check1 Exp A: Detergent Sensitivity (0.01% Triton X-100) Start->Check1 Result1_Pass IC50 Unchanged Check1->Result1_Pass Robust Result1_Fail Activity Lost (Aggregator) Check1->Result1_Fail Sensitive Check2 Exp B: Optical Scan (Abs/Em Spectra) Result1_Pass->Check2 Discard DISCARD False Positive Result1_Fail->Discard Result2_Pass No Spectral Overlap Check2->Result2_Pass Clean Result2_Fail Signal Quenching/Fluorescence (Optical Artifact) Check2->Result2_Fail Interference Check3 Exp C: Redox/Thiol Assay (+/- Catalase) Result2_Pass->Check3 Result2_Fail->Discard Result3_Pass No H2O2 Gen Check3->Result3_Pass Inert Result3_Fail H2O2 Detected (Redox Cycler) Check3->Result3_Fail Reactive Final VALIDATED HIT Proceed to SAR Result3_Pass->Final Result3_Fail->Discard

Figure 1: Critical Path Validation Workflow for HTS Hits. This logic gate ensures only robust chemical matter progresses.

Mechanistic Insight: Why 1-(4-chloro-1H-indol-2-yl)ethanone?

The Indole Scaffold Nuance

Indoles are often termed "privileged structures," but this specific derivative carries a 2-acyl group.

  • Chemical Reactivity: Unlike the stable 3-acyl indoles, 2-acyl indoles are chemically distinct. The carbonyl at the 2-position is conjugated with the nitrogen lone pair, but the geometry differs.

  • Interference Potential: The primary risk for this compound is hydrophobic aggregation due to the planar chloro-indole system. The chlorine atom increases lipophilicity (LogP), enhancing the drive to form colloidal aggregates in aqueous buffers commonly used in HTS.

  • Recommendation: If the compound fails the detergent test (Protocol A), consider synthesizing the N-methylated analog . Capping the indole nitrogen often disrupts aggregation and improves solubility, potentially rescuing the scaffold if the activity is real.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Aggregation. Drug Discovery Today. [Link]

  • Assay Guidance Manual (NCBI). Assay Interference by Chemical Compounds. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Safety Operating Guide

Personal protective equipment for handling 1-(4-chloro-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

The "Unknown" Protocol: As researchers, we often handle intermediates like 1-(4-chloro-1H-indol-2-yl)ethanone where comprehensive toxicological data (RTECS) is sparse.[1][2][3] In drug discovery, the presence of an indole scaffold combined with a halogen (chlorine) and a ketone moiety suggests potential biological activity (kinase inhibition or receptor binding) and reactivity (sensitization).[2]

Core Directive: Treat this substance as a Potent, Irritating Solid (Band 3 Control Strategy) until specific IC50/LD50 data proves otherwise. The chlorine substituent increases lipophilicity, potentially enhancing dermal absorption relative to non-halogenated indoles.

Risk Assessment & Hazard Identification

Based on Structure-Activity Relationships (SAR) and GHS classifications of analogous halogenated indoles (e.g., 4-chloroindole, 1-(1H-indol-2-yl)ethanone):

Hazard ClassGHS CodeMechanism of Action / Risk
Acute Toxicity (Oral) H302 Indole derivatives often modulate CNS or enzymatic pathways.[1][2][3]
Skin/Eye Irritation H315 / H319 The ketone and indole nitrogen can act as hydrogen bond acceptors/donors, causing mucosal irritation.[1][3]
Sensitization H317 Halogenated heterocycles are potential haptenizers, leading to allergic contact dermatitis.[1][3]
Aquatic Toxicity H410/H411 Chlorinated organics are persistent; prevent all drain disposal.[1][2][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent cross-contamination and dermal absorption .[1][3]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving (Nitrile) [1][2][3]• Inner: 4 mil (0.10 mm) Nitrile[1][2]• Outer: 5-8 mil Nitrile (Long Cuff)Permeation: Chlorinated organics can degrade latex.[1][2][3] Nitrile offers >480 min breakthrough time for solid transfer.[1][3] Double gloving allows outer glove removal upon contamination without exposing skin.[1][3]
Respiratory N95 (Minimum) or P100 (Preferred) [1][2]• Scenario: Open weighing outside a glovebox.[1][3]Particle Size: Fine organic powders often generate <5µm particulates during transfer.[1][2][3] P100 filters 99.97% of airborne particles, crucial for potential sensitizers.[3]
Eye/Face Chemical Splash Goggles (ANSI Z87.1 Impact + Splash)Migration: Safety glasses leave gaps.[1][2][3] Goggles seal the orbital area against airborne dust and accidental splashes during solubilization.[1][3]
Body Tyvek® Lab Coat (or equivalent) + Poly-coated ApronRetention: Cotton coats absorb and retain organic powders.[1][2][3] Tyvek provides a non-porous barrier to prevent migration to street clothes.[1][3]

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs when the solid is dry and mobile.[1]

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Hood .[1][3]

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.[1][3]

  • The "Spatula Rule": Never reuse a spatula between the stock bottle and the balance. Use disposable weigh boats.

  • Decontamination: Immediately wipe the balance area with a 10% surfactant/ethanol solution after weighing.[1][3] Do NOT use pure organic solvent (acetone) initially, as it may spread the dry powder; wet it down first.

B. Solubilization (Reaction Setup)

Once in solution, the risk shifts from inhalation to splash/absorption.[1]

  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are penetration enhancers .[1][3] They will carry the chlorinated indole through nitrile gloves faster than the solid alone.[3]

  • Technique: Add solvent to the solid (not solid to solvent) to minimize puffing/aerosolization.[1][2][3]

Decision Logic: PPE & Handling Workflow

The following diagram illustrates the decision-making process for handling this compound based on scale and state.

HandlingProtocol Start Start: Handling 1-(4-chloro-1H-indol-2-yl)ethanone StateCheck Is the material Solid or Solubilized? Start->StateCheck Solid Solid Form StateCheck->Solid Liquid Solubilized (DMSO/DCM/MeOH) StateCheck->Liquid QuantityCheck Quantity > 100 mg? Solid->QuantityCheck LowQty Fume Hood + N95 Mask + Double Nitrile Gloves QuantityCheck->LowQty No HighQty Powder Hood or Glovebox + P100 Respirator + Tyvek Sleeves QuantityCheck->HighQty Yes SolventCheck Solvent Type? Liquid->SolventCheck Penetrating Penetrating (DMSO/DMF) Risk: Transdermal Transport SolventCheck->Penetrating Volatile Volatile (DCM/Ether) Risk: Inhalation/Splash SolventCheck->Volatile ActionPenetrating Change Outer Gloves every 15 mins Use Laminar Flow Hood Penetrating->ActionPenetrating ActionVolatile Fume Hood Required Splash Goggles Mandatory Volatile->ActionVolatile

Caption: Operational logic for PPE selection based on physical state and quantity. Note the increased protection required for penetrating solvents.[1]

Waste Disposal & Emergency Response

A. Waste Classification

Because the molecule contains a chlorine atom, it cannot be disposed of in standard organic waste streams if your facility separates halogenated waste.[1][3]

  • Primary Stream: Halogenated Organic Waste .[1][2][3]

  • Labeling: Must explicitly list "1-(4-chloro-1H-indol-2-yl)ethanone" to prevent incompatibility issues (e.g., reaction with strong oxidizers).

B. Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don P100 respirator and double gloves.[1][3]

  • Contain: Cover spill with wet paper towels (water or PEG-400) to prevent dust generation.[1][2][3] Do not dry sweep. [1][2][3]

  • Clean: Scoop up wet material.[1][3] Wash surface with 1N NaOH (deactivates many acyl-indoles) followed by water.[1][2][3]

C. Waste Stream Logic

WasteDisposal WasteStart Waste Generation HalogenCheck Contains Halogen (Cl, Br, F)? (Yes, Cl is present) WasteStart->HalogenCheck StreamSelect Select Waste Stream HalogenCheck->StreamSelect HaloStream Halogenated Organic Waste (High BTU Incineration) StreamSelect->HaloStream Organic Solvent Base NonHaloStream Non-Halogenated Waste (Do NOT Use) StreamSelect->NonHaloStream Incorrect Path AqueousCheck Is it in Water? StreamSelect->AqueousCheck Water Base AqHalo Aqueous Halogenated Waste (Separate Carboy) AqueousCheck->AqHalo

Caption: Disposal workflow emphasizing the segregation of halogenated waste to comply with EPA/RCRA regulations.

References

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134).[1][2][3][4] Washington, DC: U.S. Department of Labor.[1][3] Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[1][2][3] Available at: [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][3] Washington (DC): National Academies Press (US); 2011.[1][2][3] Section 6.C, "Working with Chemicals of High Toxicity."[3] Available at: [Link]

  • PubChem. Compound Summary: Indole Derivatives and Safety Data. National Library of Medicine.[1][2][3] (General reference for Indole scaffold toxicity). Available at: [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.